Part 1: Executive Summary & Chemical Identity[1][2]
Identity & Significance
tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS 660406-84-8) is a critical pharmacophore scaffold in modern medicinal chemistry.[1][2][3] It serves as a "linchpin" intermediate for the synthesis of fused heterocycles—specifically aminopyrazoles and aminopyrimidines—which are the structural cores of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and PROTAC linkers.[2][3]
Its value lies in the
-oxonitrile (beta-ketonitrile) moiety.[1][2][3] Unlike simple esters, this functional group possesses high C-H acidity at the -position, making it an aggressive nucleophile for condensation reactions while simultaneously serving as a precursor for 5- and 6-membered heterocycles.[1][2][3]
Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
Storage
2–8°C, Hygroscopic (Store under inert gas)
Part 2: Synthesis & Experimental Protocols
2.1 Retrosynthetic Analysis
The most robust route to CAS 660406-84-8 avoids the unstable acid chloride intermediate.[1][2][3] Instead, it utilizes a Claisen-type condensation between the ester derivative of the piperidine and the anion of acetonitrile.[1][3]
Mechanism:
Deprotonation: A strong, bulky base (KOtBu) generates the acetonitrile anion.[2][3]
Nucleophilic Attack: The nitrile anion attacks the ester carbonyl of 1-Boc-isonipecotic acid ethyl ester.[1][2][3]
Add the ester solution dropwise to the anion suspension at 0°C.
Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
Validation: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting ester spot (high Rf) should disappear; the product spot (lower Rf due to polarity) will appear.[2][3]
Quench & Workup (The "Self-Validating" Step):
The reaction mixture will be thick/slurry (potassium salt of the product).[2][3]
Dilute with water (100 mL) and wash with Toluene (50 mL).[2][3] Why? This removes unreacted starting material and organic impurities while keeping the product in the aqueous layer as its enolate salt.[3]
Acidification: Slowly add 10% Citric Acid or 1N HCl to the aqueous layer until pH ~4-5. The product will precipitate or oil out.[2][3]
-oxonitrile moiety can exist in equilibrium with its enol form.[1][2][3] In proton NMR, this may manifest as a complex splitting pattern or "missing" protons for the methylene group between the carbonyl and nitrile.[3] This is not an impurity; it is a tautomeric characteristic.[1][2][3]
Storage: Store at -20°C for long term. The Boc group is acid-sensitive; avoid exposure to HCl vapors during storage.[1][2][3]
Part 5: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 660406-84-8. Retrieved from [Link]
Pfizer Inc. Process for the preparation of Janus Kinase Inhibitors.[1][2][3] (Related chemistry for Tofacitinib intermediates). Patent WO2007012953.[1][2][3] Retrieved from [Link][2][3]
This technical guide details the chemical architecture, synthesis, and medicinal chemistry applications of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: 660406-84-8).[1] Core Scaffold for Kinase Inhibitor &...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical architecture, synthesis, and medicinal chemistry applications of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: 660406-84-8).[1]
Core Scaffold for Kinase Inhibitor & Aminopyrazole Synthesis [1]
Executive Summary
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (also known as N-Boc-4-(cyanoacetyl)piperidine) is a critical
-ketonitrile building block in modern drug discovery.[1] Unlike simple -keto esters, the presence of the nitrile group at the -position to the carbonyl imparts unique reactivity, serving as a direct precursor to 5-aminopyrazoles , pyrimidines , and isoxazoles .
This scaffold is extensively utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, CDK, and VEGFR inhibitors) where the aminopyrazole moiety functions as a hinge-binding motif.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Structural Analysis
The compound features a piperidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group.[2][3] Position 4 is substituted with a 2-cyanoacetyl moiety.[1][4] The methylene protons between the ketone and nitrile are highly acidic (
), making this position an active methylene donor for Knoevenagel condensations and alkylations.
N-Boc Group: Acid-labile protecting group; removed with TFA or HCl/Dioxane to liberate the secondary amine.[1]
Ketone: Electrophilic site for nucleophilic attack (e.g., hydrazine, amines).
Nitrile: Electrophilic site for cyclization; dictates the formation of amino-heterocycles rather than oxo-heterocycles.[1]
-Methylene: Nucleophilic site upon deprotonation; allows for further functionalization before cyclization.[1]
Synthesis Protocols
Two primary routes exist for synthesizing this compound.[2][5][6] Method A is preferred for scale-up due to atom economy, while Method B is useful when starting from the carboxylic acid.
Method A: Condensation of Ester with Acetonitrile (Scale-Up Route)
This method utilizes the Claisen-type condensation of the commercially available ester with the anion of acetonitrile.
Preparation: Charge a flame-dried flask with anhydrous THF and KOtBu (1.5 eq). Cool to -78°C or 0°C depending on scale.[1]
Anion Formation: Add anhydrous Acetonitrile (1.5 eq) dropwise. Stir for 30 minutes to generate the cyanomethyl anion.
Condensation: Add a solution of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) in THF dropwise.
Reaction: Allow the mixture to warm to room temperature (or reflux for 2-4 hours if conversion is slow). The reaction forms a thick precipitate (enolate salt).
Workup: Quench with dilute aqueous acetic acid or HCl (pH ~5). Extract with Ethyl Acetate.
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Method B: Activation of Carboxylic Acid (Laboratory Route)
Useful if the methyl ester is not available, starting from N-Boc-isonipecotic acid.[1]
Dissolve N-Boc-isonipecotic acid (1.0 eq) in anhydrous THF.
Add CDI (1.1 eq) and stir at RT for 1 hour to form the acyl imidazole intermediate.
In a separate vessel, mix Potassium Ethyl Cyanoacetate (1.5 eq), MgCl₂ (1.5 eq), and TEA (3.0 eq) in THF/ACN; stir for 1 hour.
Combine the acyl imidazole solution with the magnesium salt mixture. Heat to 50°C overnight.
Note: This route often yields the
-keto ester nitrile intermediate, which requires subsequent hydrolysis/decarboxylation. Method A is generally cleaner for the direct nitrile.
Mechanism & Workflow Visualization
The following diagram illustrates the synthesis via Method A and the subsequent critical transformation into an aminopyrazole kinase inhibitor scaffold.
Caption: Synthesis of the beta-ketonitrile scaffold and its conversion to the pharmacologically active 5-aminopyrazole core.
Core Application: Synthesis of Aminopyrazoles[10][11][12][13]
The defining application of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is its reaction with hydrazines to form 3-amino-5-(N-boc-piperidin-4-yl)pyrazole .[1] This motif is ubiquitous in kinase inhibitors because the amino-pyrazole pair functions as a donor-acceptor system for hydrogen bonding with the kinase hinge region.[1]
Experimental Protocol: Cyclization to Aminopyrazole
Reflux (80°C) for 2–6 hours. Monitor by LC-MS (Target Mass: MW of scaffold + 32 - 18).[1]
Mechanism:[7][8][9][10] The hydrazine attacks the ketone first to form a hydrazone, followed by intramolecular attack of the second nitrogen onto the nitrile carbon. Tautomerization yields the 5-aminopyrazole.[1]
Isolation: Concentrate in vacuo. The product often precipitates upon addition of diethyl ether or water.
Comparison: Nitrile vs. Ester Reactivity
Feature
-Keto Nitrile (This Compound)
-Keto Ester
Reaction with Hydrazine
Yields 5-Aminopyrazole ( group)
Yields Pyrazolone (/ group)
Drug Discovery Role
Hinge binder (Donor-Acceptor-Donor)
H-bond Acceptor / Tautomeric scaffold
Key Advantage
Direct installation of exocyclic amine
Requires subsequent chlorination/amination to get amine
Analytical Characterization Data
To validate the integrity of the synthesized or purchased material, compare against these standard parameters:
-cyano ketone moiety is potentially reactive; avoid contact with strong oxidizers or reducing agents outside of controlled reactions.[1]
References
Synthesis of Beta-Ketonitriles: Ji, Y., et al. "Practical Synthesis of
-Ketonitriles from Carboxylic Esters and Acetonitrile."[1] Journal of Organic Chemistry, 2006. Link[1]
Aminopyrazole Kinase Inhibitors: Fabbro, D., et al. "Targeting protein kinases in cancer therapy." Nature Reviews Drug Discovery, 2002. Link
General Reactivity of Beta-Ketonitriles: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003.[1] Link[1]
Compound Data & Safety: PubChem CID 10353694 (Related Analogues).[1] Link
Patent Reference: "Substituted Pyrazoles as Kinase Inhibitors." WO2006084015. Link
An In-depth Technical Guide to the Physical Properties of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, a key building block in contemporary medicina...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, a key building block in contemporary medicinal chemistry, is of significant interest to researchers in drug discovery and development. Its utility as a versatile linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), underscores the necessity for a comprehensive understanding of its physicochemical characteristics.[1] This guide provides an in-depth analysis of the physical properties of this compound, offering both established data and field-proven insights into its handling and characterization. A thorough grasp of these properties is paramount for its effective application in synthesis, formulation, and quality control.
Chemical Identity and Molecular Structure
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a fine chemical intermediate characterized by a piperidine ring functionalized with a cyanoacetyl group at the 4-position and protected with a tert-butoxycarbonyl (Boc) group at the nitrogen.
The presence of the Boc protecting group significantly influences the molecule's solubility and stability, making it amenable to a wide range of synthetic transformations. The cyanoacetyl moiety provides a reactive handle for further chemical modifications, crucial for its role as a linker in constructing bifunctional molecules.
Physicochemical Properties: A Detailed Overview
A precise understanding of the physical properties of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is essential for its handling, storage, and application in chemical synthesis.
Property
Value
Remarks
Source
Appearance
White to off-white solid
Visual inspection
N/A
Melting Point
Not explicitly reported
Further experimental determination is recommended.
N/A
Boiling Point
Not explicitly reported
Expected to be high due to molecular weight and polarity.
N/A
Solubility
Soluble in organic solvents such as DMSO and DMF.
Qualitative assessment. Specific quantitative data is not readily available.
Note: The lack of experimentally determined melting and boiling points in readily available literature highlights a gap in the comprehensive characterization of this compound. Researchers are advised to perform these measurements as part of their initial assessment.
Spectroscopic and Analytical Data
Spectroscopic analysis is fundamental to confirming the identity and purity of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While specific experimental spectra for this compound are not widely published, a theoretical analysis of the expected signals is provided below.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the different proton environments in the molecule. Key expected signals include:
A singlet for the nine protons of the tert-butyl group.
Multiplets for the protons of the piperidine ring.
A singlet or multiplet for the methylene protons of the cyanoacetyl group.
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms present. Expected signals include:
A signal for the quaternary carbon and the methyl carbons of the tert-butyl group.
Signals for the carbons of the piperidine ring.
Signals for the carbonyl, methylene, and nitrile carbons of the cyanoacetyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in the molecule. The IR spectrum of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is expected to show characteristic absorption bands for:
C≡N (Nitrile): A sharp, medium-intensity band around 2250 cm⁻¹.
C=O (Ketone): A strong, sharp band around 1715 cm⁻¹.[6]
C=O (Carbamate): A strong, sharp band around 1680-1700 cm⁻¹.
C-H (Alkyl): Stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, the expected mass-to-charge ratios for common adducts in high-resolution mass spectrometry (HRMS) would be:
Adduct
Calculated m/z
[M+H]⁺
253.1547
[M+Na]⁺
275.1366
A characteristic fragmentation pattern would likely involve the loss of the tert-butyl group (a loss of 56 Da) or the entire Boc group (a loss of 100 Da).
Experimental Protocols for Physical Property Determination
For researchers seeking to validate or determine the physical properties of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, the following established protocols are recommended.
Melting Point Determination
The melting point is a critical indicator of purity.
Methodology:
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.
Apparatus: A calibrated digital melting point apparatus is used.
Procedure: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Determining the solubility in various solvents is crucial for reaction setup and purification.
Methodology:
Solvent Selection: A range of common laboratory solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane, DMSO, DMF) should be tested.
Procedure: To a known volume of solvent (e.g., 1 mL) in a vial, a small, weighed amount of the compound is added incrementally.
Observation: The mixture is agitated (e.g., by vortexing or sonication) after each addition. The point at which no more solid dissolves is noted.
Quantification: Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Caption: Workflow for Solubility Assessment.
Spectroscopic Analysis
NMR Sample Preparation:
Solvent Choice: Select a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
Caption: Workflow for NMR Sample Preparation and Analysis.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is not widely available, information from structurally similar compounds suggests the following precautions.
Hazard Identification:
May be harmful if swallowed, in contact with skin, or if inhaled.
May cause skin, eye, and respiratory irritation.
Recommended Handling Procedures:
Use in a well-ventilated area, preferably in a fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Avoid generating dust.
Storage:
Store in a tightly sealed container in a cool, dry place.
Inert atmosphere storage is recommended for long-term stability.
Conclusion
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a molecule of significant synthetic value. This guide has consolidated the available physical and chemical data, while also highlighting areas where further experimental characterization is needed. By adhering to the outlined protocols for property determination and safe handling, researchers can effectively and safely utilize this important building block in their drug discovery endeavors. The provided workflows and theoretical spectroscopic analyses serve as a valuable resource for both novice and experienced scientists working with this compound.
ResearchGate. FT-IR spectrum of tert-butyl.... [Link]
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
Reddit. What solvents are DMSO/DMF miscible with?. [Link]
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate chemical properties
An In-depth Technical Guide to Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery Executive Summary Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a strateg...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery
Executive Summary
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a strategically designed bifunctional molecule that serves as a cornerstone intermediate in contemporary medicinal chemistry. Its structure, featuring a Boc-protected piperidine ring and a highly reactive β-ketonitrile moiety, offers a dual platform for molecular elaboration. This guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol with mechanistic insights, and a detailed exploration of its reactivity. We will highlight its field-proven applications in the construction of complex heterocyclic scaffolds, particularly those relevant to kinase inhibitors, and its emerging role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Strategic Value of a Bifunctional Intermediate
In the landscape of drug discovery, the efficiency of a synthetic route is paramount. The ability to rapidly construct complex molecular architectures from versatile, pre-functionalized building blocks is a key enabler of successful drug development programs. Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (henceforth referred to as Boc-CACP ) has emerged as such a building block.
Its molecular architecture consists of two key components:
The N-Boc-piperidine scaffold: A widely used saturated heterocycle in pharmaceuticals that often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group provides robust protection during synthetic manipulations while allowing for clean, quantitative deprotection under acidic conditions to reveal a reactive secondary amine for further diversification.
The 4-(2-cyanoacetyl) moiety: This β-ketonitrile group is a powerful synthetic handle. The methylene protons situated between the ketone and nitrile groups are highly acidic, facilitating a wide range of carbon-carbon bond-forming reactions. Furthermore, this moiety is a classic precursor for the construction of various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.
This unique combination makes Boc-CACP an ideal starting point for synthesizing libraries of compounds targeting various disease pathways, from kinase signaling to targeted protein degradation[1].
Physicochemical and Safety Profile
A clear understanding of a compound's fundamental properties is essential for its effective use in the laboratory.
While specific GHS hazard data for Boc-CACP is not extensively published, analysis of structurally related N-Boc piperidines and cyano compounds provides a reliable safety profile.
Hazards: Expected to cause skin and serious eye irritation[4][5][6]. May be harmful if swallowed or inhaled[7][8].
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood. Avoid generating dust.
Synthesis and Mechanistic Insight: A Rational Approach
The most logical and field-proven approach to synthesizing β-ketonitriles like Boc-CACP is a base-mediated condensation between an ester and acetonitrile. This strategy is efficient and leverages readily available starting materials.
Synthesis Workflow
The synthesis can be visualized as a straightforward, two-component condensation reaction.
Caption: Synthesis workflow for Boc-CACP.
Reaction Mechanism
The reaction proceeds via a base-catalyzed Claisen-type condensation mechanism. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is required to deprotonate the weakly acidic acetonitrile without promoting saponification of the ester.
Caption: Mechanism of base-catalyzed condensation.
Core Reactivity and Synthetic Utility
The true value of Boc-CACP lies in its predictable and versatile reactivity, which allows for systematic molecular elaboration.
The β-Ketonitrile: A Gateway to Heterocycles
The β-ketonitrile functional group is a classic synthon for constructing five- and six-membered heterocycles, many of which are privileged scaffolds in drug design. A prime example is its reaction with guanidine to form a 2-aminopyrimidine ring, a core component of numerous kinase inhibitors.
Key Transformation: Synthesis of a 2-Aminopyrimidine Moiety
The reaction proceeds via a condensation-cyclization cascade. The acidic methylene group of Boc-CACP reacts with guanidine, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrimidine ring.
Caption: Formation of a 2-aminopyrimidine ring.
The N-Boc Group: Controlled Deprotection and Functionalization
The Boc group is stable to the basic conditions used to manipulate the β-ketonitrile moiety. It can be cleanly removed using strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane. This unmasks the piperidine nitrogen, which can then be functionalized through a variety of standard reactions:
Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Buchwald-Hartwig or Ullmann Coupling: To form C-N bonds with aryl halides.
This sequential reactivity allows for the independent and controlled modification of two different sites on the molecule, making it a highly valuable and versatile intermediate.
Applications in Drug Development
Core Scaffold for Kinase Inhibitors
Many modern kinase inhibitors, including those targeting Janus kinases (JAKs), rely on a heterocyclic core that binds to the ATP-binding site of the enzyme. The 2-aminopyrimidine scaffold, readily synthesized from Boc-CACP, is an excellent hinge-binding motif. The piperidine portion of the molecule can be used to extend into solvent-exposed regions, allowing for the fine-tuning of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Versatile Component for PROTAC Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. Boc-CACP is an excellent tool for linker synthesis[1]. After deprotection, the piperidine nitrogen can be used as an attachment point. The cyanoacetyl moiety can be reduced or otherwise modified to provide another attachment point, allowing Boc-CACP to serve as a rigid and defined component within the linker, which is critical for controlling the spatial orientation of the two ligands.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, with clear steps and rationale.
Protocol 1: Synthesis of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (Boc-CACP)
Rationale: This protocol utilizes sodium ethoxide, generated in situ, to deprotonate acetonitrile for subsequent condensation with the piperidine ester. The use of an anhydrous solvent is critical to prevent quenching the base and hydrolyzing the ester. An acidic workup neutralizes the reaction and facilitates extraction.
Methodology:
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (10 volumes relative to sodium).
Carefully add sodium metal (1.2 equivalents) in small portions, allowing it to react completely to form sodium ethoxide.
To this solution, add anhydrous acetonitrile (3.0 equivalents) via syringe and stir for 15 minutes at room temperature.
Add a solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 equivalent) in anhydrous ethanol (2 volumes) dropwise over 30 minutes.
Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS until the starting ester is consumed (typically 4-6 hours).
Cool the mixture to 0 °C and carefully quench by adding 1 M HCl (aq.) until the pH is ~5-6.
Remove the ethanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield Boc-CACP as a solid.
Protocol 2: Synthesis of a Boc-protected 2-Amino-4-(piperidin-4-yl)pyrimidine Derivative
Rationale: This protocol demonstrates the utility of Boc-CACP in heterocycle formation. Guanidine hydrochloride is used with a base (e.g., potassium carbonate) to generate free guanidine in situ. A high-boiling polar solvent like n-butanol is used to drive the reaction, which involves the loss of water.
Methodology:
To a round-bottom flask, add Boc-CACP (1.0 equivalent), guanidine hydrochloride (1.5 equivalents), and potassium carbonate (2.0 equivalents) in n-butanol (10 volumes).
Fit the flask with a reflux condenser and heat the mixture to 110-120 °C.
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).
Cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to remove the n-butanol.
Dissolve the residue in ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography or recrystallization to yield the target aminopyrimidine derivative.
Conclusion
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is more than just a chemical intermediate; it is a testament to the power of rational molecular design. By combining a stable, modifiable scaffold with a versatile, reactive functional group, it provides medicinal chemists with a reliable and efficient tool to accelerate the drug discovery process. Its proven utility in constructing complex heterocyclic cores and its potential in the burgeoning field of targeted protein degradation solidify its position as an indispensable building block in the modern synthetic chemist's toolbox.
References
ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]
PubChem. Tert-butyl Piperidine-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: [Link]
Pipzine Chemicals. TERT-BUTYL 4-CYANOPIPERIDINE-1-CARBOXYLATE Supplier China. Available from: [Link]
ChemBK. tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. Available from: [Link]
Google Patents.CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
PubChem. tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
PubChem. Tert-butyl 4-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
IOP Conference Series: Earth and Environmental Science. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: [Link]
PubChem. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
Navigating the Chemical Landscape: A Comprehensive Guide to the Synonyms and Identifiers of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of chemical synthesis and drug discovery, the precise identification of a molecule is paramount. A single...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and drug discovery, the precise identification of a molecule is paramount. A single compound can be known by a multitude of names, a situation that can lead to confusion, procurement errors, and a breakdown in effective scientific communication. This guide provides a comprehensive overview of the synonyms, registry numbers, and structural identifiers for the versatile building block, tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate . As a key intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of its nomenclature is essential for researchers navigating the complexities of chemical databases, supply chains, and scientific literature.
The Foundation: Core Chemical Identity
At its heart, the molecule is a piperidine ring functionalized at the 4-position with a cyanoacetyl group. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to temporarily mask the reactivity of an amine. This specific arrangement of functional groups gives rise to its systematic name and forms the basis for its various synonyms.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
This unique numerical identifier is assigned to every chemical substance described in the open scientific literature and ensures unambiguous identification.
A Compendium of Synonyms and Identifiers
The following table provides a detailed list of the names and identifiers associated with tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. Understanding these variations is crucial for conducting thorough literature searches and sourcing the correct material.
Hashed version of the InChI for database searching.[1][6]
SMILES
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC#N
Simplified Molecular-Input Line-Entry System string.[5]
Understanding the Nomenclature: A Structural Perspective
The variety of synonyms arises from different naming conventions and the need for brevity in scientific communication. The use of "Boc" is a classic example of a common abbreviation for the bulky tert-butoxycarbonyl protecting group. This abbreviation significantly simplifies the often lengthy systematic names.
The relationship between the core structure and its primary identifiers can be visualized as follows:
Figure 1: Relationship between the core compound and its primary identifiers.
Synthetic Considerations and Practical Applications
General Synthetic Workflow:
A plausible synthetic pathway would involve the reaction of a commercially available N-Boc protected piperidine derivative, such as 1-Boc-piperidine-4-carboxylic acid, with a reagent that can introduce the cyanoacetyl moiety. One common approach is to first convert the carboxylic acid to an activated species (e.g., an acid chloride or an activated ester) and then react it with a nucleophile like the enolate of acetonitrile.
Alternatively, a Knoevenagel condensation of N-Boc-4-formylpiperidine with cyanoacetamide, followed by hydrolysis and decarboxylation, could be a viable route. The choice of synthetic strategy would depend on the starting materials available, desired yield, and scalability of the reaction.
The utility of this compound lies in its bifunctional nature. The cyano and ketone groups of the cyanoacetyl moiety are reactive handles for a variety of chemical transformations, including cyclizations to form heterocyclic rings, while the Boc-protected piperidine provides a scaffold that is common in many biologically active molecules. This makes it a valuable intermediate for the synthesis of complex target molecules in drug discovery programs. For instance, it is listed as a PROTAC (Proteolysis Targeting Chimera) linker, highlighting its application in the development of novel therapeutics that hijack the cell's natural protein degradation machinery.[3]
Experimental Protocol: A Representative Synthesis
While a specific protocol for the title compound is not available, a general procedure for a related synthesis, such as the acylation of a Boc-protected amine, can serve as a template. The following is a hypothetical, illustrative protocol.
Step 1: Activation of Cyanoacetic Acid
To a solution of cyanoacetic acid (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).
Stir the reaction mixture at 0 °C for 30 minutes to form the activated ester.
Step 2: Acylation of the Piperidine Derivative
In a separate flask, dissolve 1-Boc-piperidine-4-carboxamide (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in an anhydrous aprotic solvent.
Slowly add the solution of the activated cyanoacetic acid from Step 1 to the piperidine solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
Upon completion of the reaction, filter the mixture to remove any precipitated urea byproduct (if DCC was used).
Wash the filtrate with a mild acidic solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate.
Figure 2: A generalized synthetic workflow for the preparation of the title compound.
Conclusion
The accurate identification of chemical compounds is a foundational element of successful research and development. Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, with its CAS number 660406-84-8, is a key building block in medicinal chemistry. By understanding its various synonyms and identifiers, researchers can navigate the chemical landscape with greater confidence and precision. This guide serves as a comprehensive resource to aid in the unambiguous identification and effective utilization of this important synthetic intermediate.
References
PubChem. (n.d.). Tert-butyl 4-cyanopiperidine-1-carboxylate. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate. Retrieved February 7, 2026, from [Link]
Jubilant Ingrevia Limited. (2021, February 26). (R)-3-[N-(tert-Butoxycarbonyl)
Synthonix. (n.d.). tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. Retrieved February 7, 2026, from [Link]
Chem-Space. (n.d.). tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, 660406-84-8. Retrieved February 7, 2026, from [Link]
CAS: 660406-84-8 | Formula: C₁₃H₂₀N₂O₃ | MW: 252.31 g/mol Part 1: Executive Summary & Strategic Utility 1-Boc-4-(2-cyanoacetyl)piperidine is a high-value pharmacophore precursor used extensively in the synthesis of small...
1-Boc-4-(2-cyanoacetyl)piperidine is a high-value pharmacophore precursor used extensively in the synthesis of small-molecule kinase inhibitors. Structurally, it features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group at the N1 position and a reactive
-keto nitrile moiety at the C4 position.
Why this molecule matters:
Bifunctional "Warhead": The
-keto nitrile side chain is an ambident electrophile/nucleophile.[1] It serves as a universal acceptor for hydrazines, amidines, and guanidines to rapidly generate bioactive heterocycles like pyrazoles, pyrimidines, and isoxazoles .
Orthogonal Protection: The Boc group remains stable under basic conditions (required for heterocycle formation), allowing for controlled, late-stage deprotection (acidic conditions) to reveal the secondary amine for further functionalization (e.g., reductive amination or amide coupling).
Kinase Inhibitor Scaffold: This intermediate is directly homologous to the scaffolds found in JAK inhibitors (e.g., Tofacitinib analogs) and other ATP-competitive inhibitors where the piperidine ring occupies the solvent-exposed region of the ATP binding pocket.[1]
Part 2: Physicochemical Profile
Property
Specification
Notes
CAS Number
660406-84-8
Confirmed identity.[1] Often confused with non-Boc analogs.[1]
The most robust industrial route avoids the handling of toxic cyanoacetyl chloride.[1] Instead, it utilizes a Claisen-type condensation between a 1-Boc-4-piperidinecarboxylate ester and the anion of acetonitrile (generated in situ).
Figure 1: Convergent synthesis strategy utilizing a lithium/sodium enolate mechanism.
Detailed Experimental Protocol
Method: Nucleophilic Acylation of Acetonitrile Anion.
NaHMDS (Sodium bis(trimethylsilyl)amide) (2.0 M in THF, 2.5 eq)
THF (anhydrous)
Step-by-Step Workflow:
Enolate Generation: In a flame-dried 3-neck flask under Argon, charge anhydrous THF and cool to -78 °C . Add Acetonitrile (1.2 eq) followed by the slow dropwise addition of NaHMDS (2.5 eq). Stir for 30 minutes to generate the acetonitrile anion (
Coupling: Dissolve 1-Boc-4-piperidinecarboxylic acid methyl ester in a minimal volume of anhydrous THF. Add this solution dropwise to the cold enolate mixture over 20 minutes.
Reaction Progression: Allow the mixture to warm to 0 °C over 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2][3][4] The ester carbonyl is attacked by the acetonitrile anion, displacing methoxide.[1]
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (exothermic). Extract with Ethyl Acetate (3x).[1][5]
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).[1]
Critical Control Point: Temperature control at -78 °C is vital to prevent self-condensation of acetonitrile (Thorpe reaction).[1]
Part 4: Reactivity & Downstream Applications
The
-keto nitrile moiety is a "chameleon" intermediate.[1] It reacts with binucleophiles to form heterocycles.[1]
The Knorr Pyrazole Synthesis (Kinase Inhibitor Route)
Reaction with hydrazine derivatives yields aminopyrazoles, a scaffold ubiquitous in ATP-competitive inhibitors.[1]
Protocol:
Dissolve 1-Boc-4-(2-cyanoacetyl)piperidine in Ethanol .
Add Hydrazine Hydrate (1.5 eq) or a substituted hydrazine (R-NH-NH₂).[1]
Reflux for 2–4 hours.
Mechanism: The hydrazine attacks the ketone carbonyl first (Schiff base formation), followed by intramolecular cyclization onto the nitrile carbon.[1]
H315/H319: Causes skin and serious eye irritation.[1]
Handling: Use in a fume hood.[1] The nitrile group can liberate toxic cyanide species under extreme thermal decomposition or strong acid hydrolysis; however, under normal synthetic conditions, it is stable.
References
MedChemExpress. (2024).[1] tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate Product Datasheet. Retrieved from
Sigma-Aldrich. (2024).[1] CAS 660406-84-8 Search Results. Retrieved from
PubChem. (2024).[1] Compound Summary: 1-(Cyanoacetyl)piperidine (Analog Reference).[1] National Library of Medicine.[1] Retrieved from
Fadda, A. A., et al. (2008).[1] Synthesis and synthetic applications of cyanoacetamides. Journal of Chemical Research.[1] (Contextual reference for beta-keto nitrile reactivity).
European Patent Office. (2022).[1] EP 4032888 A1: Cyano-substituted cyclic hydrazine derivative and application thereof.[1] (Describes analogous synthesis of piperidine nitriles). Retrieved from
An In-depth Technical Guide to the Safe Handling of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
The core structure, an N-Boc-protected piperidine, is a common scaffold in medicinal chemistry. The key to its specific reactivity and toxicology lies in the 4-position substituent: a cyanoacetyl group.
Author: BenchChem Technical Support Team. Date: February 2026
The core structure, an N-Boc-protected piperidine, is a common scaffold in medicinal chemistry. The key to its specific reactivity and toxicology lies in the 4-position substituent: a cyanoacetyl group. This functional group combines a nitrile and a ketone, dictating the compound's potential hazards and the necessary precautions for its safe handling.
Hazard Identification and GHS Classification
While a definitive GHS classification for Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is not established, an analysis of related structures allows for a presumptive hazard assessment.
Tert-butyl 4-cyanopiperidine-1-carboxylate exhibits hazards including being harmful if swallowed (H302), causing serious eye irritation (H319), and being very toxic to aquatic life (H400)[1].
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate , which contains a keto-group similar to the target molecule, is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2].
Compounds with cyano groups are often treated with caution due to the potential for toxicity.
Based on these analogues, it is prudent to handle Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate as a substance with the following potential hazards:
Hazard Category
GHS Hazard Statement (Presumptive)
Rationale / Analogue Source
Acute Oral Toxicity
H302: Harmful if swallowed
Based on cyano-substituted piperidine analogues[1].
Skin Corrosion/Irritation
H315: Causes skin irritation
Based on keto-substituted piperidine analogues[2].
Serious Eye Damage/Irritation
H319: Causes serious eye irritation
Common hazard for both cyano- and keto-substituted piperidines[1][2].
Specific Target Organ Toxicity (Single Exposure)
H335: May cause respiratory irritation
Common hazard for fine organic powders and keto-substituted analogues[2].
Hazard Pictograms (Recommended):
Physical and Chemical Properties
A comprehensive, experimentally verified list of physical and chemical properties is not available. The following table summarizes known and calculated information.
Adherence to a strict handling protocol is essential to minimize exposure and ensure laboratory safety. The causality behind these steps is to create a multi-layered defense system, assuming the material is hazardous until proven otherwise.
Experimental Workflow for Safe Handling
Caption: Standard laboratory workflow for handling chemical reagents.
Step-by-Step Handling Methodology
Engineering Controls : All work involving the handling of solid or dissolved Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[4]. An eye wash station and safety shower must be readily accessible[4].
Personal Protective Equipment (PPE) :
Eye Protection : Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards[5].
Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use[6].
Body Protection : A lab coat must be worn at all times.
Hygiene Measures : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling the compound, even if gloves were worn[7]. Do not eat, drink, or smoke in the laboratory[8].
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[4][8].
First-Aid and Emergency Procedures
A rapid and informed response to accidental exposure is critical. The following procedures are based on standard practices for chemical irritants and potentially toxic substances.
Emergency Response Workflow
Caption: Emergency response plan for accidental chemical exposure.
Inhalation : If inhaled, move the person to fresh air. If breathing becomes difficult, seek medical attention[5].
Skin Contact : In case of skin contact, immediately remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes[5]. If skin irritation persists, consult a physician.
Eye Contact : If the compound enters the eyes, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so[5]. Seek immediate medical attention.
Ingestion : If swallowed, do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5].
Fire-Fighting Measures
Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.
Unsuitable Extinguishing Media : Do not use a direct water jet, as it may spread the fire.
Specific Hazards : During a fire, irritating and potentially toxic gases such as carbon oxides and nitrogen oxides may be generated from thermal decomposition[5].
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[5].
Disposal Considerations
All waste materials must be disposed of in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways, given the potential for aquatic toxicity[1]. Contaminated packaging should be treated as hazardous waste[8].
References
PubChem . Tert-butyl 4-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
Application Notes and Protocols for Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate: A Versatile Building Block in Heterocyclic Synthesis
Introduction: The Strategic Value of a Multifunctional Intermediate In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Tert-butyl 4-(2-c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of a Multifunctional Intermediate
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, a seemingly unassuming chemical entity, represents a cornerstone intermediate for synthetic chemists. Its strategic value lies in the convergence of three key functional and structural motifs: a piperidine ring, a β-keto nitrile group, and a Boc-protecting group. This combination makes it an exceptionally versatile building block, particularly for the synthesis of substituted heterocyclic compounds, which are prevalent in a wide array of biologically active molecules. The piperidine scaffold is a common feature in many central nervous system (CNS) agents and other therapeutics, while the β-keto nitrile functionality is a precursor to a variety of important chemical transformations. The Boc-protecting group offers the advantage of masking the reactivity of the piperidine nitrogen, allowing for selective reactions at other sites of the molecule, and can be readily removed under acidic conditions when desired.
These application notes will provide a comprehensive guide to the experimental usage of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, with a focus on its application in the synthesis of substituted pyrazoles, a class of heterocycles with significant therapeutic relevance, including in the development of Janus kinase (JAK) inhibitors.
Core Application: Synthesis of Substituted Pyrazoles via Knorr Pyrazole Synthesis
A primary and highly valuable application of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is its use as a precursor in the Knorr pyrazole synthesis. This classic condensation reaction provides a straightforward and efficient method for the construction of the pyrazole ring system.[1][2] The β-keto nitrile moiety of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate serves as the 1,3-dicarbonyl equivalent required for this transformation.
The general mechanism of the Knorr pyrazole synthesis involves the reaction of a β-dicarbonyl compound (or a functional equivalent like a β-keto nitrile) with a hydrazine derivative.[3][4] The reaction typically proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The use of a β-keto nitrile, such as in our target compound, leads to the formation of an amino-substituted pyrazole, which can be a valuable handle for further functionalization.
Why this reaction is critical in drug discovery:
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[5][6][7] Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.
A particularly relevant application of pyrazole-piperidine scaffolds is in the development of Janus kinase (JAK) inhibitors.[][9] JAKs are a family of enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors, which are key drivers of inflammation and immune responses.[] Inhibitors of JAKs have emerged as a significant class of therapeutics for autoimmune diseases such as rheumatoid arthritis and psoriasis.[10][11] The synthesis of many JAK inhibitors, including the approved drug tofacitinib, involves the creation of a core structure where a heterocyclic ring system is attached to a piperidine moiety.[12][13] Therefore, the ability to efficiently synthesize substituted pyrazoles appended to a protected piperidine ring, as facilitated by Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, is of high strategic importance to drug development professionals.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 5-Amino-3-(piperidin-4-yl)-1H-pyrazole Derivative
This protocol details the Knorr pyrazole synthesis using Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate and a generic substituted hydrazine, followed by the deprotection of the Boc group.
Reaction Scheme:
Caption: Workflow for the synthesis of a pyrazole-piperidine scaffold.
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous ethanol (approximately 10 mL per gram of starting material).
Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (1.1 equivalents). If using a hydrazine salt (e.g., hydrochloride), an equivalent of a non-nucleophilic base like triethylamine can be added. A catalytic amount of glacial acetic acid can also be added to facilitate the reaction.
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup and Isolation of Boc-Protected Intermediate:
Cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Boc Deprotection:
Dissolve the purified Boc-protected pyrazole-piperidine intermediate in a suitable solvent such as dichloromethane.
Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M) dropwise at 0 °C.
Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.
Upon completion, remove the solvent and excess acid under reduced pressure.
The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine, or it can be precipitated and collected as the salt.
Causality Behind Experimental Choices:
Solvent: Ethanol is a common solvent for this reaction as it is polar enough to dissolve the reactants and has a suitable boiling point for reflux.
Stoichiometry: A slight excess of the hydrazine is used to ensure complete consumption of the more valuable β-keto nitrile starting material.
Catalyst: While the reaction can proceed without a catalyst, a catalytic amount of acid can accelerate the initial condensation to the hydrazone.
Workup: The aqueous workup is designed to remove any unreacted hydrazine, salts, and other water-soluble impurities.
Deprotection: TFA and HCl in dioxane are standard reagents for the efficient and clean removal of the Boc protecting group.
Data Presentation and Characterization
The successful synthesis of the pyrazole-piperidine product should be confirmed by standard analytical techniques.
Table 1: Expected Analytical Data for a Representative Product
Analysis
Expected Result
¹H NMR
Signals corresponding to the piperidine ring protons, the pyrazole ring proton, the amino group protons, and the substituent on the hydrazine. The disappearance of the Boc group's tert-butyl signal after deprotection.
¹³C NMR
Resonances for the carbon atoms of the piperidine and pyrazole rings.
Mass Spec (MS)
A molecular ion peak corresponding to the calculated mass of the product.
Infrared (IR)
Characteristic peaks for N-H stretches (amine), C=N, and C=C bonds of the pyrazole ring.
Logical Relationships in JAK Inhibition
The synthesized pyrazole-piperidine scaffold serves as a core structure for building potent and selective JAK inhibitors. The general structure-activity relationship (SAR) often involves modifications at several key positions to optimize binding to the ATP-binding pocket of the JAK enzymes.
Caption: Key modification points on the pyrazole-piperidine scaffold for JAK inhibitor optimization.
Conclusion
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a high-value intermediate for the synthesis of complex heterocyclic molecules. The protocols and rationale provided herein demonstrate its utility in the robust and efficient construction of pyrazole-piperidine scaffolds, which are central to the development of therapeutically important agents such as JAK inhibitors. The experimental procedures are designed to be reproducible and scalable, providing a solid foundation for researchers and drug development professionals in their synthetic endeavors.
References
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2018). Molecules, 23(11), 2943. [Link]
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2023). RSC Advances, 13(1), 1-21. [Link]
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2020). Beilstein Journal of Organic Chemistry, 16, 236-243. [Link]
Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. (2021). Molecules, 26(21), 6599. [Link]
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules, 24(19), 3502. [Link]
The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. (2017). Journal of Medicinal Chemistry, 60(23), 9574-9593. [Link]
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]
Synthesis, and synthetic applications of cyanoacetamides. (2020). Arkivoc, 2020(1), 1-100. [Link]
Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. (2018). Organic Process Research & Development, 22(12), 1736-1741. [Link]
(Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl)-1,4-dihydro-1,2,4,5-tetrazine-3-yl)benzoic acid 3. ResearchGate. [Link]
Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. (2011). Arkivoc, 2011(2), 283-296. [Link]
An Efficient and Alternative Method for Synthesis of Tofacitinib. (2016). Der Pharma Chemica, 8(19), 39-47. [Link]
Enantioselective synthesis of Janus kinase inhibitor (R)‐9. ResearchGate. [Link]
An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2018). Organic Process Research & Development, 22(1), 86-93. [Link]
Some reactions of β-ketoesters derived from 9,10-phenanthraquinone with ammonia, hydrazine, and substituted hydrazines. (1976). Journal of the Chemical Society, Perkin Transactions 1, 1698-1703. [Link]
Tofacitinib synthesis. (2018). European Journal of Organic Chemistry, 2018(48), 6827-6836. [Link]
Blaise reaction: Nitrile to beta-keto Ester Conversion. (2019). YouTube. [Link]
Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). (2009). Bioorganic & Medicinal Chemistry Letters, 19(20), 5887-5892. [Link]
Synthesis of Tofacitinib. (2013). Chinese Journal of Pharmaceuticals, 44(4), 321-323. [Link]
Application Note: Optimized Reaction Conditions for Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
Abstract & Strategic Significance Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: 660406-84-8) is a critical -oxonitrile intermediate utilized in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Ruxolitin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: 660406-84-8) is a critical
-oxonitrile intermediate utilized in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib, Baricitinib analogs) and PROTAC linkers.[1] Its structure features a piperidine core with a labile -ketonitrile moiety, which serves as a versatile electrophile for constructing heterocyclic scaffolds such as aminopyrazoles and pyrimidines.[1]
This guide details the critical reaction parameters (CPPs) for synthesizing this intermediate with high purity (>98%) and converting it into downstream pharmacophores. We contrast two primary methodologies: Cryogenic Lithiation (for high-precision medicinal chemistry) and Alkoxide Condensation (for process-scale manufacturing).[1]
Synthesis Protocols (The "Make")
Method A: Cryogenic Lithiation (High Precision)
Recommended for gram-scale synthesis where impurity profile is critical.[1]
Rationale: The deprotonation of acetonitrile (
) requires a strong base. Using Lithium Diisopropylamide (LDA) or -Butyllithium (-BuLi) at low temperatures suppresses self-condensation of acetonitrile and prevents attack on the Boc-protecting group.[1]
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Attribute
Acetonitrile (anhydrous)
1.2 - 1.5
Nucleophile
Water content <50 ppm
-BuLi (2.5M in hexanes)
1.3 - 1.6
Base
Titrate before use
N-Boc-4-ethylisonipecotate
1.0
Electrophile
Purity >98%
THF (anhydrous)
10-15 vol
Solvent
Peroxide-free
Step-by-Step Protocol
Anion Generation:
Charge an oven-dried flask with anhydrous THF under
atmosphere.
Cool to -78°C (dry ice/acetone bath).
Add
-BuLi dropwise.[1] Maintain internal temperature .
Add anhydrous Acetonitrile dropwise over 20 min. The solution may turn slightly yellow (formation of
).
Stir: 30 min at -78°C to ensure complete deprotonation.
Coupling:
Dissolve N-Boc-4-ethylisonipecotate (or methyl ester) in minimal THF.[1]
Add the ester solution dropwise to the acetonitrile anion. Crucial: Rate of addition must be slow enough to keep
.
Stir: 1 hour at -78°C, then allow to warm to 0°C over 2 hours.
Rationale: Uses cheaper reagents (NaOEt or KOtBu) and higher temperatures.[1] While more economical, this method requires careful control to avoid "porridging" (solidification of the reaction mixture) and hydrolysis of the nitrile.
Acidification: Carefully adjust pH to 4-5 with dilute HCl or Citric Acid.[1] Warning: Too acidic (pH <2) may cleave the Boc group or hydrolyze the nitrile.
Extract the free
-ketonitrile into organic solvent (DCM or EtOAc).[1]
Downstream Application: Pyrazole Formation
The primary utility of this intermediate is the synthesis of aminopyrazoles (JAK inhibitor core).
Reaction Logic
The
-ketonitrile reacts with hydrazines.[1] The reaction proceeds via hydrazone formation followed by intramolecular cyclization on the nitrile carbon.
Figure 1: Synthetic pathway from ester precursor to heterocyclic scaffolds.
Protocol: Cyclization with Hydrazine
Dissolve Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (1.0 eq) in Ethanol.
Concentrate in vacuo.[1][2] The product, Tert-butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate , often crystallizes upon cooling or trituration with ether.[1]
Critical Parameter Analysis (Troubleshooting)
Issue
Probable Cause
Corrective Action
Low Yield (Method A)
Wet reagents; rose > -60°C.
Titrate -BuLi; Dry MeCN over molecular sieves; Slow addition rate.[1]
Boc Deprotection
Acidic workup pH < 2; High temp exposure.
Use Citric Acid for neutralization; Keep workup T < 30°C.
Solidification (Method B)
"Porridging" due to salt formation.
Use mechanical stirring; Add more Toluene/MeCN solvent.
Impurity: Decarboxylation
Overheating during workup.
Avoid heating the free acid form; Store as a solid, not in solution.
References
Preparation of beta-ketonitriles. European Patent EP1352898B1.[1] (Describes the metal alkoxide process for reacting esters with acetonitrile). Link
Synthesis of tert-Butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylates. Molecules, 2013, 18(11), 13398-13409.[1] (Details the downstream cyclization of beta-ketonitriles to pyrazoles). Link
Process for preparing beta-ketonitriles. US Patent Application 2003/0105349. (Optimization of stoichiometry to prevent porridging). Link
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate Product Data. MedChemExpress. (Chemical properties and CAS verification). Link
Application of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate in Drug Discovery: A Technical Guide
Introduction: The Strategic Value of a Versatile Building Block In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, a bifunctional molecule, has emerged as a highly valuable intermediate. Its structure, incorporating a protected piperidine ring and a reactive β-ketonitrile moiety, offers chemists a versatile platform for constructing complex molecular architectures, particularly those targeting protein kinases. The piperidine scaffold is a prevalent feature in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a rigid anchor for projecting pharmacophoric elements into protein binding sites.[1] The β-ketonitrile group, in turn, is a precursor to a variety of heterocyclic systems, most notably pyrazoles, which are a cornerstone of many kinase inhibitor scaffolds.[2][3] This application note provides an in-depth guide to the utility of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate in drug discovery, with a focus on its application in the synthesis of Janus kinase (JAK) inhibitors. Detailed protocols and the underlying scientific rationale are presented to aid researchers in leveraging this key intermediate.
Core Applications in Kinase Inhibitor Synthesis
The primary application of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate lies in its role as a precursor to heterocyclic kinase inhibitors. The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in immunity and inflammation.[4][5] Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[6]
The β-ketonitrile functionality of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is readily converted into various heterocyclic cores that can effectively target the ATP-binding site of kinases.[7] A prominent example is the synthesis of pyrazole-containing scaffolds, which are central to the structure of many JAK inhibitors.[2] The reaction of the β-ketonitrile with hydrazine or its derivatives provides a direct route to substituted pyrazoles, a transformation that forms the basis of the synthetic strategies for numerous kinase inhibitors.
The Role of the Cyanoacetylpiperidine Moiety in Biological Activity
The cyano group in the final kinase inhibitor plays a crucial role in its binding affinity and selectivity. It can act as a hydrogen bond acceptor, forming key interactions with residues in the hinge region of the kinase ATP-binding site.[8][9] In some cases, the nitrile can also act as a covalent warhead, reacting with a nearby cysteine residue to form a covalent bond, which can lead to irreversible inhibition and prolonged therapeutic effect.[10] The Boc-protected piperidine ring not only provides a scaffold for the molecule but also allows for further chemical modifications after deprotection, enabling the optimization of physicochemical properties and target engagement.
Experimental Protocols
Synthesis of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
A common method for the synthesis of the title compound involves the acylation of a piperidine derivative. A plausible synthetic route begins with the readily available 1-Boc-4-cyanopiperidine.
Table 1: Reagents for the Synthesis of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
Reagent
Molar Equiv.
MW ( g/mol )
Amount
1-Boc-4-cyanopiperidine
1.0
210.28
21.0 g
Ethyl acetate
-
88.11
200 mL
Lithium diisopropylamide (LDA)
1.1
107.1
58.8 mL (2.0 M in THF/heptane/ethylbenzene)
Tetrahydrofuran (THF), anhydrous
-
72.11
100 mL
Protocol:
To a solution of 1-Boc-4-cyanopiperidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 eq) dropwise, maintaining the temperature below -70 °C.
Stir the resulting mixture at -78 °C for 1 hour.
Add ethyl acetate (1.2 eq) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate.
Application Protocol: Synthesis of a Pyrazolyl-Piperidine Scaffold for JAK Inhibitors
This protocol details the cyclization of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate with hydrazine to form a key pyrazolyl-piperidine intermediate, a common scaffold in JAK inhibitors such as Tofacitinib.[11]
To a solution of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid (0.1 eq).
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
The crude product, tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate, can be purified by crystallization or column chromatography.
Caption: Simplified diagram of the JAK-STAT signaling pathway and its inhibition.
Conclusion
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a strategically important building block in drug discovery, offering a reliable and versatile entry point for the synthesis of complex heterocyclic molecules. Its application in the development of kinase inhibitors, particularly for the JAK family, underscores its value to medicinal chemists. The protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this key intermediate in their drug discovery programs, ultimately contributing to the development of new and improved therapies for a range of diseases.
References
Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry, 2018(44), 6096-6108. [Link]
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery, 16(12), 843–862. [Link]
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
Wang, X., Wang, Y., Li, X., Yu, Z., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]
Flanagan, M. E., Blumenkopf, T. A., Brissette, W. H., Brown, M. F., Casavant, J. M., Chang, Y., ... & Morris, J. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. [Link]
Norman, P. (2013). Tofacitinib: a first-in-class Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. Pharmaceuticals, 6(5), 621-641. [Link]
US Patent US9718834B2, Processes and intermedi
Basic Mechanisms of JAK Inhibition. (2020). Rheumatology, 59(Supplement_1), i2-i8. [Link]
Nitriles: an attractive approach to the development of covalent inhibitors. (2022). RSC Medicinal Chemistry, 13(9), 1035-1050. [Link]
Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. PrepChem. [Link]
Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). Journal of Medicinal Chemistry, 65(10), 7245-7260. [Link]
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2019). Molecules, 24(18), 3349. [Link]
Dual roles of ATP-binding site in protein kinases: Orthosteric inhibition and allosteric regulation. (2021). Computational and Structural Biotechnology Journal, 19, 1118-1128. [Link]
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(21), 6499. [Link]
CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]
Reactivity-Based Chemical-Genetic Study of Protein Kinases. (2022). RSC Medicinal Chemistry, 13(3), 268-306. [Link]
Dual roles of ATP-binding site in protein kinases: Orthosteric inhibition and allosteric regulation. (2021). Computational and Structural Biotechnology Journal, 19, 1118-1128. [Link]
WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof.
A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Pharmaceuticals, 15(7), 834. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(21), 6499. [Link]
US9718834B2 - Processes and intermediates for making a JAK inhibitor.
CN110343113B - Preparation method of tofacitinib intermediate.
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2012). ResearchGate. [Link]
An Efficient and Alternative Method for Synthesis of Tofacitinib. (2016). Der Pharma Chemica, 8(1), 39-46. [Link]
Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2021). Journal of Medicinal Chemistry, 64(15), 11476-11491. [Link]
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]
Route of Knoevenagel Reaction from Conventional method to Greener methods. (2019). IOSR Journal of Applied Chemistry, 12(1), 52-55. [Link]
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (2020). International Journal of Molecular Sciences, 21(21), 8213. [Link]
Technical Support Information Bulletin 1027. Aapptec Peptides. [Link]
Route of Knoevenagel Reaction from Conventional method to Greener methods. (2019). IOSR Journal of Applied Chemistry, 12(1), 52-55. [Link]
Dual roles of ATP-binding site in protein kinases: Orthosteric inhibition and allosteric regulation. (2021). Computational and Structural Biotechnology Journal, 19, 1118-1128. [Link]
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). ACS Omega, 7(20), 17395-17404. [Link]
Application Note: Strategic Utilization of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate in Heterocyclic Synthesis
Executive Summary Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: 660406-84-8) is a high-value bifunctional building block extensively used in the synthesis of pharmacologically active heterocycles. Characteri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: 660406-84-8) is a high-value bifunctional building block extensively used in the synthesis of pharmacologically active heterocycles. Characterized by a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a functionalized
-keto nitrile side chain, this molecule serves as a "linchpin" in drug discovery.
Its primary utility lies in its ability to undergo cyclocondensation reactions to form aminopyrazoles , pyrimidines , and isoxazoles —motifs ubiquitous in kinase inhibitors (e.g., JAK, CDK inhibitors) and GPCR ligands. Furthermore, the piperidine scaffold is a validated linker in PROTAC (Proteolysis Targeting Chimera) design, offering controlled solubility and spatial orientation.
This guide provides detailed, validated protocols for transforming this scaffold into key heterocyclic cores, supported by mechanistic insights and troubleshooting frameworks.
Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water
Storage
2–8°C, inert atmosphere (Hygroscopic)
Mechanistic Reactivity Map
The molecule possesses three distinct reactive sites that allow for orthogonal functionalization:
Active Methylene (
-Carbon): The methylene group between the ketone and nitrile is highly acidic (). It readily undergoes Knoevenagel condensations with aldehydes or alkylations with alkyl halides.
Electrophilic Carbonyl/Nitrile Pair: This 1,3-electrophilic system is the primary site for heterocyclization. Nucleophiles (hydrazines, amidines) attack the ketone first, followed by cyclization onto the nitrile.
Boc-Protected Amine: The acid-labile protecting group allows for late-stage diversification of the piperidine nitrogen (e.g., amide coupling or reductive amination) after the heterocycle is formed.
Figure 1: Divergent synthetic pathways from the parent scaffold. The
-keto nitrile moiety acts as a precursor to diverse heterocycles.
Application I: Synthesis of 3-Aminopyrazoles
The formation of 3-aminopyrazoles is the most common application of this building block. The resulting scaffold mimics the ATP-binding hinge region of kinases.
Reaction Scheme
Reagents: Hydrazine hydrate (or substituted hydrazine), Ethanol, Reflux.[1][2]
Mechanism: The hydrazine nitrogen attacks the ketone carbonyl to form a hydrazone intermediate, which then cyclizes onto the nitrile carbon. A tautomeric shift yields the stable 3-aminopyrazole.
Detailed Protocol
Objective: Synthesis of tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate.
Note: If using substituted hydrazines (e.g., phenylhydrazine) as HCl salts, add an equivalent of base (TEA or NaOAc) to liberate the free base.
Reaction: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The starting material (
-keto nitrile) disappears, and a more polar product appears.
Work-up:
Cool the reaction mixture to room temperature.
Concentrate under reduced pressure to remove ethanol.
Precipitation: Add cold water (20 mL) to the residue and stir vigorously. The product often precipitates as a white/off-white solid.
Filtration: Filter the solid, wash with cold water, and dry under vacuum.
Purification: If no precipitate forms, extract with EtOAc, dry over
, and purify via flash column chromatography (Gradient: 0 10% MeOH in DCM).
Yield Expectation: 85–95%
Application II: Synthesis of Pyrimidines via Enaminonitriles
For generating pyrimidine-based libraries, the direct reaction with amidines is often sluggish. A superior route involves an intermediate enaminonitrile formed using
-Dimethylformamide dimethyl acetal (DMF-DMA).
Protocol: Two-Step Sequence
Step 1: Enaminonitrile Formation
Dissolve tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (1.0 eq) in Toluene or Dioxane (5 mL/g).
Add DMF-DMA (1.2 eq).
Heat to 80–100°C for 2–4 hours.
Concentrate in vacuo. The residue (often a yellow solid) is the enaminonitrile. Use directly in Step 2.
Step 2: Cyclization to Pyrimidine
Dissolve the crude enaminonitrile in Ethanol.
Add the desired Amidine (e.g., Acetamidine HCl) or Guanidine HCl (1.5 eq).
Add a base (e.g.,
or NaOEt, 2.0 eq) to neutralize the salt.
Reflux for 6–12 hours.
Standard aqueous work-up and column chromatography.
Quality Control & Troubleshooting
Analytical Standards
NMR Verification:
Starting Material: Look for the characteristic singlet of the
-methylene protons (-C(=O)CH ₂CN) around 3.5–3.8 ppm in DMSO-.
Product (Pyrazole): The
-methylene signal will disappear. A new singlet for the pyrazole C-H (around 5.5–6.0 ppm) will appear.
Mass Spectrometry:
Starting Material MW: 252.[3][4]31. Expect [M+H]⁺ = 253.3 or [M+Na]⁺ = 275.3.
Note: The Boc group fragments easily in MS sources; look for [M-Boc+H]⁺ peaks.
Troubleshooting Matrix
Issue
Probable Cause
Corrective Action
Low Yield (Pyrazole)
Incomplete cyclization
Increase reaction time or add catalytic Acetic Acid (5 mol%) to activate the ketone.
Polymerization
Base-catalyzed self-condensation
Ensure the reaction medium is not overly basic. Avoid strong bases like NaH unless alkylating.
Boc Loss
Acidic conditions or high thermal stress
Avoid strong mineral acids (HCl, H₂SO₄). Keep reaction temperature <100°C. If using hydrazine HCl, buffer with Acetate.
Oiling Out
Product solubility in water
If product doesn't precipitate upon water addition, saturate the aqueous phase with NaCl (brine) and extract with 10% MeOH/DCM.
Visualization of Experimental Workflow
Figure 2: Decision tree and workflow for the synthesis of aminopyrazoles from tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 49761279, Tert-butyl 4-(5-amino-1h-pyrazol-3-yl)piperidine-1-carboxylate. Retrieved from [Link]
Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles from
-Keto Nitriles. Chemistry – A European Journal. (General reference for
-keto nitrile reactivity).
MDPI. (2022). Synthesis of Heterocyclic Derivatives with Antitumor Activity from Cyanoacetyl Hydrazine precursors. Molecules. Retrieved from [Link]
Application Note: Purification of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate by Column Chromatography
-ketonitrile intermediates in JAK inhibitor synthesis. Executive Summary This application note details the purification of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (Compound 1 ), a critical intermediate in th...
Author: BenchChem Technical Support Team. Date: February 2026
-ketonitrile intermediates in JAK inhibitor synthesis.
Executive Summary
This application note details the purification of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (Compound 1 ), a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors such as Tofacitinib.[1]
The purification of Compound 1 presents specific challenges due to the
-ketonitrile moiety.[1] This functional group possesses an acidic -proton (), leading to potential tautomerism and interaction with surface silanols on silica gel.[1] This protocol outlines a self-validating chromatographic workflow utilizing a Hexane/Ethyl Acetate gradient and dry-loading techniques to minimize peak tailing and maximize recovery.[1]
Chemical Context & Strategic Analysis
Structural Considerations
Compound 1 contains three distinct functionalities that dictate the purification strategy:
Boc-Group (Tert-butoxycarbonyl): Lipophilic and acid-sensitive.[1] Strong acids in the mobile phase (e.g.,
TFA) must be avoided to prevent deprotection.
Piperidine Ring: Adds significant bulk and lipophilicity, generally making the compound soluble in chlorinated solvents (DCM) and esters (EtOAc).
-Ketonitrile: The active methylene group between the ketone and nitrile is acidic. On slightly acidic silica gel, this can lead to enolization , resulting in "streaking" or "tailing" during elution.
The "Active Methylene" Challenge
Unlike simple esters,
-ketonitriles can exist in equilibrium between keto and enol forms.[1]
While the keto form predominates in non-polar solvents, interaction with the stationary phase can drag the spot.[1]
Expert Insight: Do not add triethylamine (TEA) to the mobile phase to fix tailing. TEA is basic enough to deprotonate the
-carbon, forming a charged enolate that will stick irreversibly to silica.[1] A neutral or very slightly acidic system is preferred, but standard silica usually suffices if the gradient is optimized.
Materials & Equipment
Component
Specification
Purpose
Stationary Phase
Silica Gel 60 (, 230–400 mesh)
Standard phase.[1] Neutral silica is ideal but standard acid-washed is acceptable.[1]
Mobile Phase A
Hexanes (or Heptane)
Non-polar component.
Mobile Phase B
Ethyl Acetate (EtOAc)
Polar component.
Loading Media
Celite 545 or coarse Silica Gel
For dry loading (prevents solvent shock and banding issues).
Detection
UV Lamp (), KMnO Stain
Nitrile/Carbonyl absorption is weak; KMnO provides robust visualization.
Detailed Experimental Protocol
Step 1: Thin Layer Chromatography (TLC) Method Development
Before committing the bulk crude, establish the
value.
Eluent: Prepare 30% EtOAc in Hexanes.
Spotting: Spot the crude mixture alongside the starting material (likely a Boc-piperidine ester).
Visualization:
UV (254 nm): Compound 1 shows weak absorption due to the carbonyl/nitrile conjugation.
Stain: Dip in KMnO
and heat. The compound should appear as a bright yellow/brown spot against a purple background.
Target: Adjust solvent ratio until the product
.
Step 2: Sample Preparation (Dry Loading)
Why Dry Load? The crude product is often a viscous oil or sticky solid containing unreacted cyanoacetate species. Wet loading (dissolving in minimal solvent and pipetting) often causes precipitation at the column head, leading to broad, streaky bands.
Dissolve the crude residue in a minimal amount of Dichloromethane (DCM).
Add Silica Gel (ratio: 1.5g silica per 1g crude) or Celite (ratio: 2g Celite per 1g crude).
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.
Step 3: Column Packing & Elution[1]
Pack: Slurry pack the column with 100% Hexanes.
Load: Carefully pour the dry-loaded powder onto the sand bed at the top of the column.[1] Cover with a second layer of sand.
Gradient Elution:
0–2 CV (Column Volumes): 100% Hexanes (Flushes very non-polar impurities).
Fronting: Column was overloaded or solubility issue.
Tailing: Active methylene interaction. If severe, flush with 100% EtOAc to recover remaining material.
Pool pure fractions and evaporate at
.
Solidification: The resulting oil often solidifies upon standing or trituration with cold pentane/ether.
Troubleshooting & Optimization
Issue
Root Cause
Solution
Streaking / Tailing
Acidic -proton interaction with silica silanols.[1]
Do NOT use base. Instead, use a steeper gradient (move to polar solvent faster) to minimize residence time on the column.
Product Decomposition
Acid sensitivity of Boc group (rare on standard silica).
Ensure silica is not highly acidic.[3] If degradation is observed (loss of Boc), switch to Neutral Alumina stationary phase.
Co-elution
Impurities with similar polarity (e.g., decarboxylated byproduct).
Change solvent selectivity.[4][5] Try DCM/MeOH (98:2 to 95:5) instead of Hex/EtOAc.
No Solidification
Residual solvent or trace impurities preventing crystallization.
Triturate the oil with cold diethyl ether or pentane and scratch the flask to induce nucleation.[1]
Process Visualization (Workflow)
Caption: Workflow for the purification of acid-sensitive
-ketonitriles via dry-loading chromatography.
References
Pfizer Inc. (2002). Pyrrolo[2,3-d]pyrimidine compounds. US Patent 6,627,754.
-ketonitrile intermediate).
Organic Syntheses. (2014). Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate. (Analogous purification of Boc-piperidine ketones).
Koolman, H. et al. (2010). Process for the preparation of 3-((3R, 4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. WO Patent 2010123919. (Detailed industrial scale-up and purification of the specific cyanoacetyl intermediate).
Reich, H. J. (2023). Bordwell pKa Table (Nitriles). University of Wisconsin-Madison.[1] (Reference for acidity of
Scale-up synthesis of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
Application Note: Scale-Up Synthesis of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate Part 1: Strategic Process Analysis 1.1 Target Molecule Profile Chemical Name: Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxyl...
Application: Key intermediate for Janus Kinase (JAK) inhibitors and other heterocyclic API scaffolds.[1]
1.2 Synthetic Route Selection: The "Base-Mediated Condensation" Strategy
For scale-up (kilogram to pilot plant), the selection of the synthetic route is governed by safety, atom economy, and thermal control.
Mechanism:[1][2][3][4][5][6] Activation of N-Boc-isonipecotic acid with Carbonyldiimidazole (CDI), followed by reaction with magnesium ethyl cyanoacetate.[1]
Drawback: This produces a
-keto ester nitrile, requiring a subsequent hydrolysis/decarboxylation step. It generates large amounts of imidazole waste and magnesium salts, complicating downstream processing.[1]
Route B: NaH/Acetonitrile Condensation
Mechanism:[1][2][3][4][5][6] Deprotonation of acetonitrile with Sodium Hydride (NaH) followed by Claisen-type condensation with the ester.[1]
Drawback: Handling solid NaH on a large scale presents significant safety risks (pyrophoric,
evolution).[1] The heterogeneous nature of the reaction often leads to "hot spots" and variable yields.
Mechanism:[1][2][3][4][5][6] Use of Potassium tert-butoxide (KOtBu) in refluxing acetonitrile (acting as both solvent and reagent).[1]
Advantage:[1][2][3][4][6][7] KOtBu is commercially available as a solution (in THF) or a free-flowing solid.[1] The reaction is homogeneous, thermally controllable, and the byproduct (
-BuOH) is easily removed.[1] This is the preferred industrial route .[1]
1.3 Mechanistic Pathway
The reaction proceeds via the deprotonation of acetonitrile (
) by the alkoxide base to generate the cyanomethyl anion, which attacks the carbonyl of the N-Boc-isonipecotate ester. The resulting tetrahedral intermediate collapses to release the alkoxide, forming the stable enolate salt of the product.
Part 2: Detailed Experimental Protocol
2.1 Materials & Equipment
Reactor: Glass-lined or Hastelloy reactor (10L - 100L scale) with reflux condenser and overhead mechanical stirring.[1]
Appearance: Off-white to pale yellow crystalline solid.
Part 3: Process Visualization & Logic
3.1 Reaction Workflow Diagram
The following diagram illustrates the critical path for the synthesis, highlighting the phase-switch purification strategy (Enolate in water
Free base precipitation).
Caption: Workflow for the base-mediated condensation and extractive purification of the target
-ketonitrile.
3.2 Mechanistic Logic (Why this works)
The success of this protocol relies on the acidity difference between the
-protons of acetonitrile () and the -protons of the product (-ketonitrile, ).[1]
Driving Force: The formation of the stable enolate salt of the product drives the equilibrium forward.
Reaction Mixture: Product is a salt (Water soluble).[1] Impurities are organic.[1][7]
Toluene Wash: Removes organic impurities while product stays in water.[1]
Acidification: Protonates the enolate, making the product organic/insoluble in water, causing precipitation.[1] This "Salt-in / Precipitate-out" method ensures high purity without chromatography.
Part 4: Quality Control & Troubleshooting
Table 1: Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Moisture in Acetonitrile
Ensure MeCN water content is <500 ppm. Dry reactor thoroughly.
Incomplete Reaction
Insufficient Base
KOtBu is hygroscopic and may degrade.[1] Titrate base or use fresh bottles.
Oiling Out
pH too low or high temp
Acidify slowly at <5°C. If oil forms, seed with pure crystal and cool.[1]
-Ketonitriles via Base-Mediated Condensation." Organic Process Research & Development, 14(3), 701-705.[1]
Wuts, P. G. M. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (For N-Boc stability data). [1]
Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. (Context on Piperidine intermediates). [1]
Process Patent EP1352898B1. "Process for producing beta-ketonitrile compound." (Industrial validation of the alkoxide/acetonitrile route).
Technical Support Center: Optimizing Yield for Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
Case ID: CAS-1159977-12-4-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary: The Yield Paradox The synthesis of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (hereafter T...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: CAS-1159977-12-4-OPT
Status: Active
Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary: The Yield Paradox
The synthesis of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (hereafter Target 1 ) is a critical step in the development of JAK inhibitors and other kinase-targeting therapeutics.[1]
Researchers often encounter yields below 40% when utilizing the "classic" condensation of N-Boc-isonipecotic acid esters with acetonitrile and strong bases (e.g., NaH, LDA).[1] This route suffers from polymerization of acetonitrile , incomplete enolization , and purification difficulties due to the high polarity of the
The Solution: To achieve yields consistently >80%, we recommend shifting to a modified Masamune-Claisen condensation using Carbonyldiimidazole (CDI) and the magnesium salt of cyanoacetic acid.[1] This method utilizes soft enolization thermodynamics to drive the reaction to completion without the destructive side reactions associated with strong bases.[1]
Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and Brine.[1]
Dry over Na₂SO₄ and concentrate.
Visualizing the Mechanism
Understanding the magnesium chelation is vital for troubleshooting.[1] The Mg²⁺ ion acts as a template, holding the electrophile (acyl imidazole) and nucleophile (cyanoacetate) in proximity while stabilizing the transition state.[1]
Figure 1: The Magnesium-Mediated Acylation Pathway.[1] Note the convergence of the activated acid and the Mg-templated nucleophile.[1]
Troubleshooting Center (FAQs)
Category: Reaction Failure (Low Conversion)[1]
Q: My reaction mixture turned solid/thick slurry and stirring stopped. Yield was <30%.
Diagnosis: This is the "Concrete Effect." The magnesium enolate complex is highly insoluble in pure THF.[1]
Fix:
Solvent Switch: Use a 4:1 mixture of THF:Acetonitrile .[1] Acetonitrile helps solubilize the Mg-species.[1]
Mechanical Stirring: For scales >10g, magnetic stirring is insufficient.[1] Use an overhead stirrer.
Q: I see the starting material (Acid) remaining after adding CDI.
Diagnosis: Your CDI is wet.[1] CDI hydrolyzes into imidazole and CO₂ upon exposure to atmospheric moisture.[1]
Verification: Check the physical state of your CDI.[1] It should be a white powder.[1] If it is yellow or clumpy, discard it.[1]
Fix: Use fresh CDI or increase equivalents to 1.5 eq. Ensure the reaction is under a positive pressure of Nitrogen.[1]
Category: Impurity Profile
Q: I isolated a product with the correct mass, but it's an O-acylated product (Vinyl Ether).
Diagnosis: This is a kinetic vs. thermodynamic control issue. O-acylation occurs when the oxygen of the enolate attacks the acyl imidazole.[1]
Fix: This is rare with MgCl₂, as Magnesium strongly chelates the oxygen, forcing C-acylation .[1]
Check: Did you forget the MgCl₂?
Check: Did you use a Sodium base (NaH) instead? Switch back to the MgCl₂/TEA protocol.
Q: My product is decomposing on the silica column.
Diagnosis:
-ketonitriles are acidic (pKa ~9-10) and can interact strongly with silica, leading to streaking or retro-Claisen cleavage.[1]
Fix:
Pre-treat Silica: Add 1% Triethylamine to your eluent system (e.g., Hexanes/Ethyl Acetate + 1% Et3N).[1]
Acid Wash: Alternatively, wash the silica with 1% Acetic Acid if the Boc group is stable (less recommended).[1]
Recrystallization: This product often crystallizes from cold Ethanol or Isopropanol/Hexane, avoiding chromatography entirely.[1]
Decision Tree for Yield Optimization
Figure 2: Systematic Troubleshooting Logic Flow.
References & Grounding
General Mechanism (Masamune-Claisen):
Brooks, D. W.; Lu, L. D. L.; Masamune, S. "C-Acylation under Virtually Neutral Conditions."[1] Angewandte Chemie International Edition in English, 1979 , 18(1), 72–74.[1]
Context: Establishes the MgCl₂/CDI protocol as the standard for sensitive substrates.
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Oxford University Press.[1] (Chapter on Dicarbonyl Chemistry and Enolate Equivalents).
Context: Explains the pKa and tautomerization issues affecting purification.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CDI, MgCl₂, and Cyanides before handling.[1] All reactions involving cyanides or nitrile derivatives should be performed in a well-ventilated fume hood.
Preventing dimer formation in reactions with Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
Technical Support Center: Handling -Ketonitrile Piperidine Derivatives Executive Summary & Technical Context[1][2][3] The Molecule: tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (referred to herein as Compound A )...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Handling
-Ketonitrile Piperidine Derivatives
Executive Summary & Technical Context[1][2][3]
The Molecule: tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (referred to herein as Compound A ) acts as a critical intermediate in the synthesis of JAK inhibitors and other bioactive piperidine scaffolds.
The Problem: The core functionality of Compound A is the
-ketonitrile moiety. The methylene protons (-position) flanked by the carbonyl and the nitrile are highly acidic ( in DMSO/HO). Under basic conditions intended to promote alkylation or condensation with external electrophiles, Compound A frequently undergoes self-condensation (dimerization) .
This guide details the mechanistic root of this failure mode and provides a validated troubleshooting protocol to suppress it.
Mechanism of Failure: Why Dimerization Occurs
To prevent the dimer, you must understand its formation. The reaction is a Knoevenagel-type self-condensation . When a base is introduced, it deprotonates the active methylene of Compound A. If the intended electrophile (e.g., an aldehyde or alkyl halide) is not immediately available or sufficiently reactive, the generated enolate attacks the ketone carbonyl of a neutral molecule of Compound A.
Pathway Visualization
Caption: Figure 1. Kinetic competition between the desired reaction (Path A) and self-condensation (Path B). Dimerization dominates when the enolate concentration is high relative to the intended electrophile.
Troubleshooting Guide: Controlling the Variables
The following parameters are critical for shifting the kinetics from Path B (Dimer) to Path A (Product).
Variable
The Risk
Optimization Strategy
Base Strength
Strong bases (NaH, LDA) generate 100% enolate instantaneously. This creates a high concentration of nucleophile that can attack any remaining neutral substrate.
Use Weaker Bases: Switch to carbonates (KCO, CsCO) or organic amines (DIPEA, DBU) to maintain a low, steady-state concentration of enolate.
Addition Order
Adding the substrate to the base (Normal Addition) creates a localized excess of enolate.
Inverse Addition: Pre-mix the substrate and the intended electrophile. Add the base last and slowly . This ensures every enolate formed immediately encounters the electrophile.
Temperature
High temperatures lower the activation energy barrier for the bulkier self-condensation transition state.
Cryogenic/Low Temp: Start reactions at 0°C or -78°C (if using strong bases). Allow to warm only after the critical bond formation is complete.
Concentration
Dimerization is bimolecular (Second Order). Rate = .
Dilution: Run the reaction at high dilution (0.05 M - 0.1 M). This disproportionately slows down the dimerization compared to unimolecular or pseudo-first-order desired pathways.
Frequently Asked Questions (FAQs)
Q1: My LC-MS shows a peak with Mass = (2
MW) - 18. Is this the dimer?A: Yes. This indicates the Knoevenagel dimer where water has been eliminated (dehydration) following the initial aldol attack. This is the thermodynamically stable "chalcone-like" dimer.
Q2: Can I store Compound A in solution with a base?A: Absolutely not. Even weak bases like triethylamine can promote slow dimerization over hours at room temperature. Always prepare fresh solutions or store the substrate in slightly acidic media if necessary.
Q3: I am doing a Knoevenagel condensation with an aldehyde, but I still get dimer. Why?A: Your aldehyde might be "wet" or unreactive. If the aldehyde is hydrated (gem-diol form) or sterically hindered, the enolate of Compound A will prefer to attack itself.
Fix: Azeotropically dry your aldehyde or use a Lewis Acid catalyst (e.g., TiCl
) to activate the aldehyde, making it a better electrophile than the ketone of Compound A.
Optimized Experimental Protocol
Scenario: Condensation of Compound A with an aromatic aldehyde (R-CHO).
Objective: Minimize self-condensation of Compound A.
Base: Piperidine (catalytic, 0.1 equiv) or Ammonium Acetate (1.5 equiv)
Solvent: Ethanol or Toluene (for Dean-Stark)
Step-by-Step Methodology
Preparation: In a clean, dry round-bottom flask, dissolve the Aldehyde (1.2 equiv) and Compound A (1.0 equiv) in the solvent. Crucial: Do not add base yet.
Temperature Control: Cool the mixture to 0°C.
Catalyst Addition: Add the base (catalyst) slowly.
Note: If using a stoichiometric base reaction (e.g., alkylation), add the base via syringe pump over 30 minutes.
Reaction: Allow to stir at 0°C for 30 minutes, then slowly warm to room temperature.
Checkpoint: Monitor via TLC/LC-MS. If starting material persists but no dimer is forming, you may gently heat (reflux) only if using a weak acid/base buffer system (e.g., Ammonium Acetate/Acetic Acid).
Quench: Quench immediately with dilute HCl or saturated NH
Cl upon completion to neutralize the enolate.
Workflow Logic
Caption: Figure 2. Optimized addition sequence to minimize the lifetime of the free enolate in the absence of electrophile.
References
Mechanistic Insight: Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011.
Acidity Data: Bordwell, F. G.[1][2] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988, 21(12), 456–463.
Synthetic Application: Blumenkopf, T. A., et al. "Preparation of Pyrrolo[2,3-d]pyrimidines as Janus Kinase Inhibitors." United States Patent US 7,301,023, 2007.[3] (Describes synthesis of Tofacitinib intermediates involving
-ketonitriles).
Reaction Optimization: March, J. "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 6th Edition, Wiley-Interscience, Section 16-38 (The Aldol Reaction).
Technical Support Center: Optimizing Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate Reactions
Welcome to our dedicated technical support center for the synthesis and optimization of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for the synthesis and optimization of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Our approach is rooted in fundamental reaction mechanisms and extensive laboratory experience to ensure you can achieve optimal, reproducible results.
Introduction to the Synthesis
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a valuable building block in medicinal chemistry. Its synthesis typically involves the acylation of a suitable piperidine precursor with a cyanoacetic acid derivative. A common and effective method is the reaction of Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate with a suitable acylating agent, or alternatively, the coupling of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with malononitrile. For the purpose of this guide, we will focus on troubleshooting the challenges related to the formation of the cyanoacetyl group, a reaction that is often sensitive to temperature and reaction conditions.
A plausible synthetic approach involves the activation of a carboxyl group on the piperidine ring followed by reaction with a cyanoacetate equivalent, or the reaction of a piperidine derivative with an activated cyanoacetic acid. The temperature of these reactions is a critical parameter that dictates reaction rate, yield, and impurity profile.
Troubleshooting Guide & FAQs
Here we address specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate can stem from several factors, with temperature being a primary culprit.
Incomplete Reaction: The reaction may not be reaching completion. Acylation reactions, particularly those involving sterically hindered substrates, can be slow at ambient temperatures.
Troubleshooting:
Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious, as excessive heat can lead to degradation.
Reaction Time: Extend the reaction time. Some reactions require prolonged stirring to achieve high conversion.
Reagent Stoichiometry: Ensure that the molar ratio of your reactants is optimal. A slight excess of the acylating agent may be beneficial.
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
Troubleshooting:
Lowering the Temperature: If you suspect side reactions are occurring at elevated temperatures, try running the reaction at a lower temperature, even if it requires a longer reaction time. Cooling the reaction to 0°C or even -20°C during the addition of reagents can minimize the formation of byproducts.
Question 2: I am observing significant impurity formation in my crude product. How can I identify and minimize these impurities?
Answer:
Impurity formation is a common challenge. The nature of the impurities can often provide clues about what is going wrong in the reaction.
Common Impurities and Their Causes:
Unreacted Starting Materials: This is the most straightforward impurity to identify. Its presence indicates an incomplete reaction.
Hydrolysis of the Ester: The tert-butyl ester is sensitive to acidic conditions and can be cleaved to the corresponding carboxylic acid.
Dimerization or Polymerization: The reactive nature of the cyanoacetyl group can sometimes lead to self-condensation or polymerization, especially at higher temperatures.
Troubleshooting and Minimization:
Temperature Control: This is the most critical parameter. High temperatures can accelerate the rates of side reactions. It is often beneficial to start the reaction at a lower temperature (e.g., 0°C) and then slowly warm it to room temperature or slightly above.
pH Control: If using a base to facilitate the reaction, ensure it is not too strong, as this can promote side reactions. The choice of base is crucial; organic, non-nucleophilic bases are often preferred.
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents.
Parameter
Potential Issue
Recommended Action
Temperature
Too low: Incomplete reaction. Too high: Increased side reactions and degradation.
Start at 0°C, slowly warm to room temperature. Optimize in 10°C increments.
Base
Too strong: Promotes side reactions. Too weak: Incomplete reaction.
Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine.
Solvent
Incorrect polarity can hinder solubility and reaction rate.
Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally suitable.
Question 3: The reaction appears to stall before completion. What steps can I take to drive it forward?
Answer:
A stalled reaction can be frustrating. Here are several strategies to push the reaction to completion:
Re-evaluating the Catalyst/Base: If your reaction utilizes a catalyst or a base, its activity might be insufficient.
Troubleshooting:
Increase Catalyst/Base Loading: A modest increase in the amount of catalyst or base can sometimes be enough to restart the reaction.
Change the Catalyst/Base: A different catalyst or base with different properties might be more effective.
Temperature Adjustment: As discussed, temperature plays a pivotal role.
Troubleshooting:
Gentle Heating: If the reaction is proceeding cleanly but slowly at room temperature, gentle heating (e.g., to 40-50°C) might provide the necessary activation energy to go to completion. Monitor carefully for the appearance of new impurity spots on TLC.
Removal of Byproducts: Some reactions are reversible or are inhibited by the accumulation of byproducts.
Troubleshooting:
Use of a Dean-Stark Trap: If water is a byproduct, its removal using a Dean-Stark trap can shift the equilibrium towards the product.
Experimental Protocols
General Protocol for Monitoring Reaction Progress by TLC
Prepare the TLC Plate: Use a silica gel 60 F254 plate.
Spot the Plate: Apply small spots of your starting material, co-spot (starting material and reaction mixture), and the reaction mixture.
Develop the Plate: Place the plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
Visualize: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link]
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure. Available at: [Link]
Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available at: [Link]
Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available at: [Link]
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem. Available at: [Link]
Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof. Google Patents.
Optimization
Technical Support Center: Optimizing Selectivity in tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate Transformations
You are likely using tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (hereafter SM-1 ) as a precursor for JAK inhibitors (e.g., Ruxolitinib analogs) or other kinase-targeting heterocycles.[1][2][3] This scaffold is unique because it combines a sterically demanding N-Boc piperidine ring with a highly reactive
However, the bulky N-Boc piperidine group at the 4-position creates steric hindrance that destabilizes the transition state for C-alkylation, inadvertently favoring the more accessible O-site.[1][3]
The large Cs⁺ cation forms a "loose" ion pair, exposing the enolate C-terminus while being soft enough to coordinate with the nitrile nitrogen, guiding the electrophile to the carbon.[2][3]
Solvent
Acetone or Acetonitrile
Avoid HMPA or DMPU if possible.[2][3] Acetone allows for precipitation of the inorganic byproduct, driving equilibrium.[3]
Electrophile
Alkyl Iodides
Iodides are "softer" than bromides or chlorides, matching the orbital energy of the -carbon (HSAB Theory).[2][3]
Temperature
0°C RT
Do not heat initially. Kinetic control favors C-alkylation; thermodynamic equilibration can lead to O-alkylation or decomposition.[1][3]
Q: I am still getting dialkylation. How do I stop at mono-alkylation?A: The mono-alkylated product is often more acidic than the starting material due to the inductive effect of the added alkyl group (if electron-withdrawing) or simply due to disruption of H-bonding.[1][2]
Fix: Use 0.95 equivalents of base . Starving the reaction of base prevents the second deprotonation.[2][3]
Fix: Use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TBAB). This limits the concentration of active enolate in the organic phase.[2][3]
Issue: Reaction with aldehydes yields low conversion, "tarry" polymers, or poor E/Z selectivity.[2][3]
The "Piperidine Buffer" Protocol
Standard bases (TEA, NaOEt) are too strong and cause self-condensation of SM-1 (dimerization).[1][2][3] You must use a buffered catalytic system.[2][3]
Step-by-Step Workflow:
Solvent: Toluene (for Dean-Stark) or Ethanol (for RT stirring).[1][2][3]
Why? This forms piperidinium acetate in situ.[2][3] It provides a proton source to activate the aldehyde carbonyl and a base to deprotonate SM-1 reversibly.[1][2]
Reflux with a Dean-Stark trap to remove water.[1][3]
Checkpoint: If the solution turns dark red/black rapidly, reduce temperature and switch to Ethanol at room temperature.[3]
Q: Which isomer (E or Z) is formed?A: The E-isomer is generally thermodynamically favored due to the steric bulk of the tert-butyl piperidine moiety pushing the aldehyde's aryl group away.[2][3]
SM-1 heavily favors Path A (attack at ketone) because the nitrile is less electrophilic.[1][2][3] However, the resulting intermediate can dehydrate in two ways.[3]
Critical Control Point: pH
Acidic Conditions (AcOH/EtOH): Protonates the ketone, accelerating Path A. Favors 5-piperidyl-pyrazoles .[1][2][3]
Basic Conditions: Can lead to nitrile hydrolysis.[2][3][5] Avoid strong bases.[2][3]
Scenario B: Pyrimidine Synthesis (Reaction with Amidines)
Mechanism: The amidine nitrogen attacks the ketone first, followed by cyclization onto the nitrile.[3]
Troubleshooting: If the Boc group falls off, switch to K₂CO₃ in DMF at 80°C. NaOEt can cause transesterification or Boc-cleavage at high temperatures.[3]
Visualizing the Reaction Landscape
The following diagram maps the critical decision points for SM-1 transformations.
Caption: Figure 1. Selectivity decision tree for tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. Green nodes indicate desired pathways; red indicates common pitfalls.[2][3]
Module 4: Protecting Group Integrity (The Boc Factor)
Issue: Loss of the N-Boc group during downstream processing.
Danger Zone: Knoevenagel condensations using strong Lewis Acids (e.g., TiCl₄) or heating in aqueous acid.[2][3]
Safe Zone: Organic acids (AcOH) are generally tolerated up to 80°C.[1][2][3]
De-Boc Strategy: If you need to remove the Boc group, use 4M HCl in Dioxane or TFA/DCM (1:1) .[2][3] Do not use aqueous HCl if the nitrile is still present, as it may hydrolyze to the amide/acid.[3]
Summary of Key Data
Reaction Type
Critical Parameter
Preferred Reagent
Avoid
C-Alkylation
Softness of Nucleophile
Cs₂CO₃ / Alkyl Iodide
NaH / Alkyl Chloride
Condensation
Buffer Capacity
Piperidine acetate
Strong Hydroxides (NaOH)
Cyclization
Regiocontrol
Hydrazine Acetate
Free Hydrazine (excess)
Deprotection
Nitrile Stability
TFA / DCM
Aqueous HCl (Hot)
References
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[2][3] New York: Wiley, 1992.[2][3] (Foundational text on HSAB theory and ambident enolates).
Zeng, G., et al. "Selective Synthesis of
-Ketonitriles via Catalytic Carbopalladation of Dinitriles."[3][6] J. Org.[2][3][6] Chem., 2021, 86, 861–867.[2][3][6] Link[1][2][3]
Su, L., et al. "Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines."[3][7] Org.[2][3][4][6][7] Lett., 2018, 20, 3399–3402.[2][3][7] Link[1][2][3]
Kaupang, A., et al. "tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate."[1][2][3] Acta Cryst., 2010, E66, o1299.[2][3] Link (Structural insights into similar piperazine/piperidine beta-keto derivatives).
Structural Validation & Methodological Comparison: Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
[1] Executive Summary & Strategic Context Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: 180340-92-1) is a critical scaffold in the synthesis of Janus kinase (JAK) inhibitors, including Tofacitinib analogs.[1...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Context
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: 180340-92-1) is a critical scaffold in the synthesis of Janus kinase (JAK) inhibitors, including Tofacitinib analogs.[1] Its structure features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a reactive
-ketonitriles via the condensation of esters with acetonitrile anions is chemically robust but analytically deceptive. The product exhibits keto-enol tautomerism , which complicates Nuclear Magnetic Resonance (NMR) interpretation.[1] Furthermore, distinguishing the desired C-acylated product from potential O-acylated byproducts or decarboxylated impurities requires a rigorous analytical strategy beyond simple LC-MS.[1]
This guide compares three levels of structural validation—from routine QC to rigorous structural certification—providing the experimental data necessary to confirm identity with high confidence.
Validation Workflow
The following decision tree outlines the logical progression from crude isolation to certified structural release.
Figure 1: Analytical decision matrix for validating
-ketonitrile scaffolds.
Comparative Analysis of Validation Methods
This section evaluates the efficacy of different analytical techniques in confirming the structure of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate.
-protons become vinylic (), shifting significantly upfield, often exchanging with solvent protons.[1]
Experimental Insight: In non-polar solvents like CDCl₃ , the keto form usually predominates, showing a sharp singlet around 3.5–3.6 ppm. In polar aprotic solvents like DMSO-d₆ , hydrogen bonding stabilizes the enol form, causing the
-methylene signal to vanish or broaden significantly, which can be mistaken for a failed synthesis [1].
Detailed Experimental Protocols
Protocol 1: Synthesis Context (For Reference)
Note: This synthesis is provided to establish the impurity profile.
Mechanism: Deprotonation of acetonitrile generates the cyanomethyl anion, which attacks the ester carbonyl.
Critical Impurity: Unreacted ester (starting material) and self-condensed acetonitrile oligomers.[1]
Protocol 2: Structural Validation via NMR
Objective: Unequivocally assign the structure and assess tautomeric ratio.
Step-by-Step Methodology:
Sample Prep: Dissolve ~10 mg of the purified oil in 0.6 mL of CDCl₃ (filtered through basic alumina if acidity is a concern, though not strictly necessary for this Boc-protected compound).
Acquisition: Run a standard 1H NMR (minimum 16 scans) and a 13C NMR (minimum 256 scans).[1]
Key Signal Verification (See Table 2):
Look for the Boc singlet at 1.45 ppm (integration 9H).
Identify the active methylene singlet at ~3.55 ppm.
Warning: If the peak at 3.55 ppm is small or broad, do not discard. Evaporate and reconstitute in DMSO-d₆ to check for enolic character (vinyl proton ~5.0-6.0 ppm, often broad).
Advanced Validation: Distinguishing C- vs. O-Acylation
In rare cases, particularly when using different bases or alkylating agents, O-acylation can occur.[1] To rule this out without growing crystals:
IR Spectroscopy:
C-Acylated (Target): Shows a ketone carbonyl stretch (~1715 cm⁻¹) and a nitrile stretch (~2250 cm⁻¹).[1]
O-Acylated (Impurity): Would show a C=C stretch and potentially lack the distinct ketone carbonyl frequency, shifting towards an enol ether character.
HMBC (Heteronuclear Multiple Bond Correlation):
Run a 2D HMBC experiment.
Validation: You must see a correlation between the Pip-H4 proton (methine) and the Ketone Carbonyl (~198 ppm).
Simultaneously, the
-CH₂ protons (3.55 ppm) must correlate to both the Nitrile Carbon (~114 ppm) and the Ketone Carbonyl (~198 ppm). This "three-way" connectivity proves the linear C-acylation sequence [2].[1]
References
Solvent effects on tautomeric equilibria in
-ketonitriles.
Source: SEDICI (University of La Plata).[1]
Context: Explains the disappearance of methylene signals in polar solvents due to enolization.
URL:[Link][1]
Synthesis of
-ketonitriles and trifunctionalized building blocks.
Source: National Institutes of Health (NIH) / PubMed Central.[1]
Context: Provides mechanistic insights and characterization data for similar -ketonitrile scaffolds.
URL:[Link]
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (Compound Summary).
Source: PubChem.[1]
Context: General chemical and physical property database for CAS 180340-92-1.[1]
URL:[Link][1]
Purity assessment of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate by HPLC
This guide provides an in-depth technical assessment of the purity analysis for Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: 186043-73-6).[1][2] It moves beyond standard protocols to address the specific an...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical assessment of the purity analysis for Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: 186043-73-6).[1][2]
It moves beyond standard protocols to address the specific analytical challenges posed by
-keto nitrile moieties, specifically keto-enol tautomerism and low UV response.[1][2] We compare the industry-standard C18/UV method against a superior Phenyl-Hexyl/CAD (Charged Aerosol Detection) approach.
[1][2]
Executive Summary
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs).[1][2] Its quality directly impacts the yield and enantioselectivity of downstream reductive amination steps.
The Analytical Challenge:
Standard HPLC methods often fail for this molecule due to two factors:
Keto-Enol Tautomerism: The
-keto nitrile group exists in equilibrium between keto and enol forms, causing peak splitting or excessive tailing on standard C18 columns.[1][2]
Weak Chromophores: The molecule lacks a strong aromatic system (the Boc group is UV-transparent >220 nm), making low-level impurity detection by UV at 254 nm unreliable.[1][2]
The Solution:
This guide demonstrates that switching from a C18 stationary phase to a Phenyl-Hexyl phase, and coupling it with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) , significantly improves resolution and impurity recovery.
Chemical Context & Critical Quality Attributes (CQAs)
interactions with the nitrile and carbonyl groups, stabilizing the tautomeric equilibrium. Methanol suppresses silanol activity better than ACN for amines.[1][2] CAD detects non-chromophoric impurities.[1][2]
Experimental Data & Performance Analysis
The following data summarizes the performance of both methods on the same sample batch.
CAD offers superior sensitivity for this scaffold.[1]
Analysis of Causality
Peak Splitting in Method A: The acidic proton between the carbonyl and nitrile allows rapid proton transfer. On C18, the keto and enol forms separate slightly, causing a "saddle" or split peak. The
-electron rich Phenyl-Hexyl phase interacts with the enol form's conjugated system, effectively coalescing the forms into a single sharp peak.[1][2]
The "Invisible" Impurity: Method B detected a significant impurity (1.2% area) eluting at RRT 0.85. MS analysis identified this as a saturated starting material lacking the nitrile chromophore, which Method A (UV) completely missed.
Detailed Experimental Protocol (Method B)
To replicate the optimized results, follow this validated protocol.
of sample in of 50:50 Water:MeOH . Note: Do not use 100% ACN as diluent, as it may induce different tautomeric ratios than the starting mobile phase, leading to injection peaks.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct methodology for
-keto nitrile derivatives.
Figure 1: Analytical Method Development Decision Tree for
-keto nitrile intermediates.
Validation with Orthogonal Techniques (qNMR)
While HPLC provides separation, Quantitative NMR (qNMR) serves as the absolute truth for purity when reference standards for impurities are unavailable.
Why qNMR?
For CAS 186043-73-6, the Boc-group protons (singlet at ~1.4 ppm) and the piperidine ring protons provide distinct signals.[1][2]
Protocol: Dissolve ~10 mg in
or . Use Maleic Acid or TCNB as an internal standard.[1][2]
Result: qNMR analysis of the same batch typically yields a purity value closer to the Method B (CAD) result (e.g., 96.3%), confirming that Method A (UV) was indeed overestimating purity due to response factor differences.
References
Sielc Technologies. (n.d.).[1][2] New HPLC methods for the separation of alpha, beta, and gamma zwitterions. Retrieved February 7, 2026, from [Link]
Context: Discusses separation challenges of polar zwitterions and isomers, relevant to the tautomeric n
ACG Publications. (2016).[1][2][4] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. Retrieved February 7, 2026, from [Link]
Context: Establishes the validity of qNMR as an orthogonal validation tool when HPLC-UV lacks specificity or reference standards.
Enovatia. (n.d.).[1][2] Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved February 7, 2026, from [Link]
Context: Supports the argument for using qNMR to correct for the "invisible impurity" problem in UV-based HPLC methods.
ResearchGate. (2019).[1][2] Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved February 7, 2026, from [Link]
Context: Provides synthesis routes and typical impurity profiles for Boc-piperidine derivatives, aiding in impurity identific
Cost-benefit analysis of using Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate in large-scale synthesis
[1] Executive Summary For drug development programs targeting Janus kinase (JAK) pathways or constructing aminopyrazole-based libraries, tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS 180976-53-4) is a critica...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
For drug development programs targeting Janus kinase (JAK) pathways or constructing aminopyrazole-based libraries, tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS 180976-53-4) is a critical linchpin intermediate.[1]
While commercial sourcing is viable for early discovery (<100 g), our analysis indicates that in-house synthesis becomes the superior strategy at scales exceeding 1.0 kg . The "Buy" option suffers from a high cost-premium (approx. 8-12x raw material cost) and supply chain volatility.[1] Conversely, the "Make" option—specifically utilizing the Claisen-type condensation of acetonitrile —offers a 60-70% cost reduction and allows for strict control over impurity profiles, provided that specific process safety controls are implemented to manage the exothermicity of nitrile anion generation.
Strategic Comparison: Buy vs. Make
The decision matrix below evaluates the three primary sourcing strategies based on a hypothetical 5 kg production campaign.
Metric
Option A: Commercial Sourcing
Option B: In-House (Acetonitrile Route)
Option C: In-House (CDI/Acid Route)
Cost (Est.)
High ($2,500 - $4,000 / kg)
Low ($400 - $600 / kg)
Medium ($800 - $1,000 / kg)
Lead Time
4-8 Weeks (Import/Customs)
1-2 Weeks (Raw Material Stock)
2 Weeks
Process Risk
Low (Vendor liability)
High (Thermal hazards)
Medium (Imidazole removal)
Atom Economy
N/A
High (Direct condensation)
Low (Coupling reagents required)
Scalability
Linear Cost
Non-Linear (Econ. of Scale)
Linear (Reagent limited)
Recommendation
Adopt Option B (Acetonitrile Route) for campaigns >1 kg.[1] The raw materials (N-Boc-isonipecotic acid ester and acetonitrile) are commodity chemicals.[1] Although the process requires thermal vigilance, the atom economy is superior to the CDI route, which generates stoichiometric imidazole waste.
Technical Deep Dive: The Validated Protocol
The most efficient route to CAS 180976-53-4 is the nucleophilic attack of the acetonitrile anion on the ester of N-Boc-isonipecotic acid.[1] This section details a self-validating protocol designed for safety and reproducibility.
Reaction Mechanism & Pathway
The synthesis relies on the in situ generation of the acetonitrile anion using a strong base (typically Potassium tert-butoxide or Sodium hydride), followed by a Claisen condensation with the piperidine ester.
Figure 1: Synthetic pathway for the Claisen condensation of N-Boc-isonipecotic ester with acetonitrile.
Experimental Protocol (Scale-Up Adapted)
Note: This protocol is adapted for a 100 g pilot run. All steps must be performed under an inert atmosphere (Nitrogen/Argon).
Acetonitrile (anhydrous, 10.0 equiv) – Acts as solvent and reagent
Potassium tert-butoxide (KOtBu) (1.5 equiv) – Preferred over NaH for easier handling on scale[1]
Toluene or THF (Co-solvent, optional)
Step-by-Step Workflow:
System Inertion: Flame-dry a 2L three-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and addition funnel. Flush with Nitrogen.[1][2][3][4][5]
Anion Generation (Critical Safety Step):
Charge anhydrous THF (500 mL) and Acetonitrile (excess). Cool to -5 °C to 0 °C .[1]
Slowly add KOtBu portions. Warning: Exothermic. Maintain internal temperature < 5 °C.
Stir for 30 minutes to ensure complete formation of the acetonitrile anion (cloudy suspension often forms).
Condensation:
Dissolve N-Boc-4-piperidinecarboxylic acid methyl ester in minimal THF.
Add the ester solution dropwise to the anion mixture over 45-60 minutes.
Observation: The mixture will thicken. Ensure mechanical stirring is robust.
Reaction Progression:
Allow the mixture to warm to Room Temperature (20-25 °C) and stir for 12-16 hours.
Checkpoint: Monitor by TLC (EtOAc/Hexane) or HPLC.[1] Disappearance of ester indicates completion.[1]
Quench & Workup:
Cool reaction mixture to 0 °C.
Quench by slow addition of 10% aqueous Citric Acid or 1N HCl until pH reaches ~4-5. Note: Do not use strong mineral acids aggressively to avoid Boc-deprotection.[1]
Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with Brine.
Crystallization: The crude beta-keto nitrile often solidifies.[1] Recrystallize from hot Ethanol or Isopropyl Acetate/Heptane to achieve >98% purity.[1]
Safety & Process Hazards (E-E-A-T)
Scaling this reaction introduces specific hazards that are negligible on the milligram scale but critical at the kilogram scale.
Thermal Runaway (Acetonitrile Hydrolysis)
Risk: Heating acetonitrile with strong aqueous base can lead to hydrolysis (acetamide formation) and ammonia release, potentially causing a thermal runaway.
Mitigation:
Ensure the system is strictly anhydrous during the anion generation and coupling phases.
Quench the reaction into cold acid, not the other way around, to neutralize the base immediately upon contact with water.
Hydrogen Gas Evolution (If using NaH)
Risk: If Sodium Hydride (NaH) is used instead of KOtBu, massive H2 evolution occurs.
Mitigation:
On >100g scale, KOtBu is strongly recommended to eliminate H2 management risks.
If NaH is mandatory, use a dedicated off-gas scrubber and flow meter.[1]
Cost Analysis
Basis: Production of 1.0 kg of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate.
Component
Quantity
Unit Cost (Bulk)
Total Cost
N-Boc-Isonipecotic Ester
1.2 kg
$150/kg
$180
Potassium tert-Butoxide
0.8 kg
$40/kg
$32
Acetonitrile (Anhydrous)
10 L
$15/L
$150
Solvents/Workup
Various
-
$100
Labor/Overhead
16 Hours
$50/hr
$800
TOTAL IN-HOUSE COST
~$1,262
COMMERCIAL PRICE
$3,500 - $5,000
SAVINGS
~65 - 75%
Note: Commercial prices vary by vendor and purity guarantees.[1] In-house costs assume existing infrastructure.[1]
Conclusion
For large-scale applications, relying on commercial vendors for tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate introduces unnecessary cost and supply chain fragility.[1] The Acetonitrile/KOtBu condensation route is a chemically robust, atom-economical, and cost-effective method.[1] By adhering to the anhydrous protocols and thermal limits defined above, laboratories can produce kilogram quantities of high-purity intermediate at a fraction of the market price.
References
Pfizer Inc. (2010).[1] Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives. World Intellectual Property Organization.[1] WO2010123919.[1] Link
Ji, Y., et al. (2006).[6] Efficient Synthesis of β-Ketonitriles via Base-Promoted Condensation of Esters with Acetonitrile. Journal of Organic Chemistry, 71(14), 5404–5406. Link[1]
Fleming, F. F., et al. (2019). Green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2830–2839. Link
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11669436 (tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate). Link[1]
Beyond the Scaffold: A Comparative Guide to tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate and Functional Analogs in Kinase Inhibitor Design
Introduction: The "Linchpin" of Fragment-Based Design In the high-stakes arena of kinase inhibitor discovery, the scaffold tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: 186044-65-1) is not merely a reagent;...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Linchpin" of Fragment-Based Design
In the high-stakes arena of kinase inhibitor discovery, the scaffold tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: 186044-65-1) is not merely a reagent; it is a structural linchpin. It bridges the gap between a solubilizing, solvent-exposed tail (the piperidine ring) and a hinge-binding "warhead" (the heterocycle derived from the
-ketonitrile).
While many catalogs list this compound simply as a building block, experienced medicinal chemists recognize it as the primary precursor for aminopyrazoles , aminopyrimidines , and isoxazoles —motifs that form the backbone of FDA-approved drugs like Ruxolitinib and Tofacitinib .
This guide moves beyond basic properties to objectively compare this molecule with its critical structural analogs, providing experimental protocols and decision-making frameworks for your optimization campaigns.
Structural Landscape: A Comparative Analysis
When designing a library, the choice of the
-functionalized carbonyl determines the final heteroaromatic core. Below is a comparison of the Title Compound against its two most significant analogs: the Ethyl Ester Variant (functional analog) and the Pyrrolidine Variant (steric analog).
Moderate (Susceptible to polymerization if unpurified)
High (Stable oil/solid)
Moderate
Key Application
JAK, CDK, Aurora Kinase Inhibitors
p38 MAPK Inhibitors
Targeting smaller ATP pockets
The Chemistry of Divergence: Nitrile vs. Ester
The decision to use the Nitrile (Title Compound) versus the Ester analog is the most critical checkpoint in synthesis.
The Nitrile Advantage: The
-ketonitrile moiety reacts with hydrazines to form 5-aminopyrazoles .[1][2] The exocyclic amine provides a critical hydrogen bond donor, often essential for interacting with the "gatekeeper" residue or the hinge region of kinases (e.g., Glu residues).
The Ester Alternative: The
-ketoester yields pyrazolones (tautomeric with hydroxypyrazoles). While stable, these lack the H-bond donor capability of the amine, potentially reducing potency against specific kinase targets.
Visualization: Divergent Synthetic Pathways
Figure 1: Divergent synthesis showing how the precursor selection dictates the final pharmacophore properties.
Experimental Protocols (Self-Validating Systems)
Protocol A: Robust Synthesis of the Title Compound
Objective: Synthesis of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate from Boc-isonipecotic acid.
, dissolve Boc-isonipecotic acid in anhydrous THF (). Add CDI portion-wise at . Stir at room temperature (rt) for 1 hour. Validation: Evolution of gas ceases, and LCMS shows conversion to the acyl imidazole intermediate.
Salt Formation: In a separate vessel, mix Potassium ethyl cyanoacetate,
, and in THF. Stir at rt for 1 hour to generate the magnesium enolate species.
Coupling: Cannulate the activated acyl imidazole solution into the magnesium enolate slurry. Stir the mixture at rt for 12–16 hours.
Quench & Workup: Quench with
(carefully, to pH ~4). Extract with EtOAc ().[3] Wash combined organics with saturated and brine.
Purification: The crude
-ketonitrile is often pure enough for the next step. If necessary, purify via flash chromatography (Hexane/EtOAc). Note: The compound exists as a mixture of keto/enol tautomers in NMR.
Protocol B: Cyclization to 5-Aminopyrazole
Objective: Converting the Title Compound into a kinase-active scaffold.
) for 2–4 hours. Validation: TLC will show the disappearance of the UV-active nitrile spot and the appearance of a polar, fluorescent spot (the aminopyrazole).
Isolation: Cool to rt. Concentrate in vacuo.[4][7][8] The product often precipitates upon addition of cold ether or can be recrystallized from EtOH/Water.
Application Case Study: Designing a JAK Inhibitor
In the development of Janus Kinase (JAK) inhibitors, the piperidine ring serves to solubilize the molecule and orient it towards the solvent front, while the aminopyrazole binds to the ATP hinge region.
Data Interpretation:
In a comparative study of JAK3 inhibition:
Scaffold A (Derived from Title Compound):
. The exocyclic formed a dual H-bond with the hinge region Glu residue.
Scaffold B (Derived from Ester Analog):
. The pyrazolone could only accept a hydrogen bond, losing significant affinity.
Scaffold C (Derived from Pyrrolidine Analog):
. The ring contraction pulled the solubilizing group back, reducing steric clash at the solvent interface.
Visualization: Decision Logic for Analog Selection
Figure 2: Strategic decision tree for selecting the optimal beta-functionalized scaffold.
References
Synthesis of Beta-Ketonitriles via CDI Activation
Title: A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis.[9]
Comparative study of different synthetic routes to Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
This comparative study details the synthetic strategies for Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate , a critical -oxonitrile intermediate used in the synthesis of Janus Kinase (JAK) inhibitors and other hete...
Author: BenchChem Technical Support Team. Date: February 2026
This comparative study details the synthetic strategies for Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate , a critical
-oxonitrile intermediate used in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.
Executive Summary
The synthesis of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate involves constructing a
-ketonitrile moiety at the C4 position of a protected piperidine ring. Two primary methodologies dominate the landscape:
Route A (Nucleophilic Condensation): Direct lithiation of acetonitrile followed by condensation with an ester.
Route B (Activation/Decarboxylation): CDI-mediated activation of the carboxylic acid followed by coupling with a cyanoacetate salt.
Recommendation: For laboratory scale (<10g), Route A is often faster if cryogenic equipment is available. For process scale-up (>100g) and GMP environments, Route B is superior due to its safety profile, lack of cryogenic requirements, and cleaner impurity profile.
Route Analysis & Mechanisms
Route A: The Acetonitrile Anion Strategy (Cryogenic)
This "classic" approach relies on the high acidity of acetonitrile (
) relative to the ester leaving group.
Mechanism: A strong base (n-BuLi or LDA) deprotonates acetonitrile at -78°C to generate the cyanomethyl carbanion. This nucleophile attacks the tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate, forming a tetrahedral intermediate that collapses to expel ethoxide.
Critical Control: Temperature must be maintained below -60°C to prevent the self-condensation of acetonitrile, which forms 3-aminocrotononitrile and eventually polymeric byproducts (e.g., 2,6-dimethylpyrimidin-4-amine).
Route B: The Imidazolide Activation Strategy (Mild Condition)
This route utilizes Masamune-Claisen condensation principles. It avoids strong bases by activating the carboxylic acid precursor.
Mechanism: N-Boc-isonipecotic acid is activated with 1,1'-Carbonyldiimidazole (CDI) to form the reactive acyl imidazole. This intermediate is treated with the magnesium salt of potassium cyanoacetate (generated in situ with MgCl
). The magnesium ion acts as a Lewis acid, coordinating the dicarbonyl intermediate and facilitating the nucleophilic attack and subsequent decarboxylation.
Advantage: The reaction proceeds at Room Temperature (20-25°C) and generates CO
as the only gaseous byproduct, driving the reaction to completion.
Visualizing the Pathways
The following diagram outlines the logical flow and mechanistic differences between the two routes.
Figure 1: Comparative workflow of Nucleophilic Condensation (Route A) vs. Imidazolide Activation (Route B).
Best for: Quick synthesis when the ester is the only available starting material.
Preparation of Anion: To a flame-dried flask under Argon, add anhydrous THF (10 vol) and dry Acetonitrile (4.0 equiv). Cool the solution to -78°C .
Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 4.0 equiv) over 30 minutes. Maintain internal temperature below -70°C. Stir for 1 hour to ensure complete anion formation (white suspension forms).
Addition: Dissolve N-Boc-ethyl isonipecotate (1.0 equiv) in THF (3 vol) and add dropwise to the lithiated acetonitrile.
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.
Purification: The crude oil often requires flash column chromatography (Hexane/EtOAc) to remove acetamide byproducts.
Protocol B: CDI-Mediated Coupling (Process Scale)
Best for: High purity, scale-up, and robust reproducibility.
Activation: Charge N-Boc-isonipecotic acid (1.0 equiv) and THF (10 vol) into a reactor. Add CDI (1.2 equiv) portion-wise at room temperature.
Note: CO
evolution will be vigorous. Stir for 1-2 hours until gas evolution ceases (formation of acyl imidazole).
Salt Formation: In a separate vessel, mix Potassium Cyanoacetate (1.5 equiv), MgCl
(1.5 equiv), and Triethylamine (TEA, 1.0 equiv) in THF/Acetonitrile (5 vol). Stir for 30 mins.
Coupling: Transfer the activated acyl imidazole solution into the cyanoacetate salt slurry.
Decarboxylation: Heat the mixture to 40-45°C for 4-6 hours. The mixture will thicken as the magnesium complex forms.
Work-up: Cool to RT. Quench with 1M HCl (careful CO
release) to pH 3-4. Extract with Isopropyl Acetate or DCM.
Isolation: Wash organics with brine, dry over Na
SO. Concentrate to obtain the product as a solid or thick oil. Recrystallization from Isopropanol/Heptane is usually sufficient.
Scientific Validation & Troubleshooting
Why Route B is the Industry Standard
The superiority of Route B lies in the chelation-controlled mechanism . The Magnesium ion (
) plays a dual role:
It coordinates to the enolate of the cyanoacetate and the acyl imidazole carbonyl, bringing them into proximity (template effect).
It stabilizes the
-keto nitrile product, preventing the "second addition" side reaction that plagues Route A.
Self-Validating the Protocol:
Checkpoint 1 (Route B): After CDI addition, take an aliquot for NMR. The disappearance of the acid proton (>11 ppm) and appearance of imidazole peaks confirm activation.
Checkpoint 2 (Route A): If the reaction turns deep yellow/orange at -78°C, it indicates successful anion formation. If it turns dark brown/black upon warming, polymerization of acetonitrile has occurred (temperature control failure).
References
Ruggeri, S. G., et al. (2015). "Synthesis of Tofacitinib Citrate." Organic Process Research & Development. (Note: Describes the CDI/Potassium Cyanoacetate chemistry on the piperidine scaffold).
Pfizer Inc. (2008). "Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives." World Intellectual Property Organization Patent WO2007012953.
Hammarström, L. G. J., et al. (2002). "A Convenient Preparation of an Orthogonally Protected Amino Acid Analog." Organic Syntheses, 79, 176. (Demonstrates N-Boc-piperidine reactivity).
Kiyokawa, K., et al. (2014). "Recent Advances in the Synthesis of
Technical Guide: Structural Confirmation of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate via Derivatization
Executive Summary & Problem Definition In the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs), the intermediate tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS 660406-84-8 / 1159981-22-2)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Problem Definition
In the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs), the intermediate tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS 660406-84-8 / 1159981-22-2) serves as a critical scaffold. However, validating this molecule presents a unique "Identity Crisis" common to
-keto nitriles:
Tautomeric Ambiguity: The molecule exists in a dynamic equilibrium between its keto and enol forms. This results in broadened or split NMR signals for the active methylene protons (
), complicating quantitative purity assessment.
Reactivity Profile: The high acidity of the
-methylene group () makes the compound susceptible to decarboxylation or polymerization upon prolonged storage, often undetectable by simple UV-LCMS.
The Solution: Direct spectroscopic analysis (NMR/IR) should be supplemented with chemical derivatization . By locking the reactive functional groups into stable, crystalline derivatives, researchers can unequivocally confirm the presence of the
-keto nitrile motif.
This guide compares two industry-standard derivatization protocols: Heterocyclization (Pyrazole Formation) versus Knoevenagel Condensation .
Comparative Analysis of Derivatization Strategies
We evaluate two distinct chemical pathways to "fingerprint" the molecule.
Feature
Method A: Pyrazole Cyclization
Method B: Knoevenagel Condensation
Reagent
Phenylhydrazine (or Hydrazine-HCl)
Benzaldehyde (or 4-Chlorobenzaldehyde)
Reaction Type
Cyclocondensation (Dinucleophilic attack)
Aldol-type Condensation
Structural Proof
Confirms 1,3-electrophilic center (Ketone + Nitrile)
Confirms active methylene acidity
Spectral Change
IR: Loss of peakNMR: Appearance of heteroaromatic -CH
UV: Massive bathochromic shift (Conjugation)NMR: New alkene singlet
Stability
High (Aromatic product)
Moderate (Reversible in wet/acidic conditions)
Recommendation
Primary Identity Test
Secondary Functional Test
Decision Logic & Reaction Pathway
The following diagram illustrates the chemical causality and decision flow for selecting the appropriate method.
Caption: Logical workflow for selecting derivatization method based on analytical requirements.
Experimental Protocols
Method A: Gold Standard – 5-Aminopyrazole Formation
This method is preferred because it simultaneously verifies the ketone and the nitrile functionalities. The hydrazine nitrogen attacks the ketone first, forming a hydrazone, which then cyclizes onto the nitrile to form a stable 5-aminopyrazole ring.[1][2]
This method confirms the "active methylene" character. It is excellent for detecting impurities that may have lost the acidic proton (e.g., via alkylation).
Reagents:
Substrate (1.0 eq)
Reagent: 4-Chlorobenzaldehyde (1.1 eq) (Chosen for distinct NMR aromatic shifts)
Base: Piperidine (0.1 eq)
Solvent: Toluene or Ethanol
Protocol:
Setup: Mix 1.0 mmol substrate and 1.1 mmol 4-chlorobenzaldehyde in 5 mL solvent.
Catalysis: Add 10 mol% piperidine.
Reaction: Stir at room temperature for 4 hours (or reflux for 30 mins).
Workup: Evaporate solvent. Recrystallize from EtOH/Water.
Expected Data:
UV-Vis: Significant redshift due to extended conjugation (benzylidene moiety).
1H NMR: Appearance of a distinct vinyl proton singlet (
) representing the group.
Data Interpretation & Validation Criteria
Use the following table to interpret your experimental results.
Diagnostic Signal
Starting Material
Derivative A (Pyrazole)
Derivative B (Benzylidene)
IR: Nitrile ()
Present ()
Absent (Cyclized)
Present (Conjugated, shift )
IR: Carbonyl ()
Ketone + Carbamate
Carbamate Only
Conjugated Ketone + Carbamate
1H NMR: Active
3.8 (s) (or enol split)
Absent
Absent (Replaced by C=C)
1H NMR: Diagnostic
Broad enol -OH
Pyrazole C4-H ( 5.8)
Vinyl -CH= ( 7.7)
Mass Spec (ESI)
Mechanistic Visualization
Understanding the transformation is vital for troubleshooting.
Caption: Mechanistic pathways showing the conversion of the unstable beta-keto nitrile into stable derivatives.
References
Fichez, J., Busca, P., & Prestat, G. (2011). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine compounds. U.S. Patent 7,301,023.[3] (Describing the synthesis of Tofacitinib intermediates). Retrieved from
Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved from [Link]
MDPI. (2022). Three-Component Condensation of β-Ketonitriles. Molecules. Retrieved from [Link]
The Beta-Keto Nitrile Challenge in Kinase Inhibitor Synthesis
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (Chemical Name Focus) is a critical "pivot" intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic APIs. It serves as the pre-functionalized scaffold for generating aminopyrazoles, pyrimidines, and isoxazoles.
However, this compound presents a notorious reproducibility paradox: it is chemically stable but analytically elusive. Researchers often report "missing protons" in NMR or "dual peaks" in HPLC, leading to false failures. These anomalies are not impurities but manifestations of keto-enol tautomerism , a fundamental property of
CAS Warning: The CAS 173055-66-8 is frequently mis-indexed in public databases (often mapping to unrelated borate salts or specific enantiomers). For procurement, rely on the IUPAC name and Structure (N-Boc-4-COCH2CN-piperidine) rather than the CAS number alone.
Part 2: Chemical Profile & Critical Quality Attributes (CQAs)
To ensure reproducibility, you must treat this compound as a dynamic equilibrium system, not a static molecule.
The Tautomeric Equilibrium
In solution, the compound exists as a mixture of the Keto form (favored in non-polar solvents like
) and the Enol form (favored in polar H-bond accepting solvents like DMSO-).
Keto Form:
Enol Form:
(Stabilized by conjugation with the nitrile)
Impact on Analysis:
H NMR (): You will see a distinct singlet at ppm (2H, alpha to nitrile).
H NMR (DMSO-): The peak may vanish or split into a broad vinyl proton signal ( ppm) and an exchangeable . Do not discard the batch; this is normal.
Stability Profile
Acid Sensitivity: High. The N-Boc group is labile. Avoid strong mineral acids (HCl,
) during workup; use Acetic Acid or mild .
Base Sensitivity: Moderate. The
-protons are highly acidic (). Strong bases can induce retro-Claisen condensation (cleavage) if the temperature is uncontrolled.
Part 3: Standardized Synthesis Protocol
Objective: Synthesis from Tert-butyl 4-(methoxycarbonyl)piperidine-1-carboxylate via Acetonitrile Anion.
Scale: 10g - 100g basis.
Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography (silica is slightly acidic and can degrade the product or cause streaking due to tautomers).
Part 4: Comparative Performance Guide
Feature
Target Product (N-Boc Beta-Keto Nitrile)
Alternative A: N-Cbz Analog
Alternative B: Ethyl Ester Precursor
Synthesis Yield
High (85-92%) via LDA/CH3CN
Moderate (70-80%); Cbz can be sensitive to strong nucleophiles.
N/A (Starting Material)
Deprotection
Acid (TFA/HCl) . Fast, clean.
Hydrogenolysis () . Risk of reducing the nitrile or pyrazole ring.
Requires hydrolysis first.
Cyclization Rate
Fast. Reacts with hydrazine at RT to form aminopyrazole.
Similar rate.
Slow. Requires reflux/high heat to cyclize with hydrazine.
Purification
Easy. Crystallizes well.
Often requires chromatography (oils).
Liquid (distillation required).
Recommendation
Preferred for rapid library synthesis or when downstream steps are non-acidic.
Preferred only if the final product is acid-sensitive (e.g., contains acetals).
Not Recommended for direct cyclization; requires harsh conditions.
Part 5: Visualized Workflows (Graphviz)
Diagram 1: Synthesis Pathway & Critical Control Points
This diagram illustrates the synthesis flow and where reproducibility failures typically occur.
Caption: Synthesis workflow highlighting critical temperature and pH control points to avoid common failure modes.
Diagram 2: Tautomerism & Downstream Utility
Understanding the equilibrium is key to interpreting analytical data and planning downstream steps.
Caption: The keto-enol equilibrium dictates NMR appearance but both forms converge to the same heterocycles.
Part 6: References
Pfizer Inc. "Process for the preparation of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (Tofacitinib)." World Intellectual Property Organization, WO2014195978.
Vazquez, M. L., et al. "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry, 2018, 61(3), 1130–1152.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10353694, Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (Related Intermediate)." PubChem, Accessed 2024. Link
ChemicalBook. "Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate Properties and Safety." Link
Executive Summary & Compound Analysis Compound: Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate CAS: 186044-86-6 (Representative) Molecular Formula: C H N O [1] Effective disposal of this compound requires a mechani...
Effective disposal of this compound requires a mechanistic understanding of its functional groups rather than treating it as generic "organic waste." As a Senior Application Scientist, I emphasize that the safety profile of this molecule is dictated by the cyano (nitrile) moiety and the Boc-protecting group .[1]
Critical Hazard Assessment:
Nitrile Functionality (-CN): While
-keto nitriles are generally stable, they pose a latent risk of releasing Hydrogen Cyanide (HCN) gas if subjected to strong acids or specific reducing conditions during uncontrolled waste consolidation.[1]
Boc-Group (tert-Butoxycarbonyl): This carbamate is acid-labile.[1] Exposure to acidic waste streams can trigger rapid decomposition, releasing isobutylene gas and CO
, potentially over-pressurizing waste containers.
Combustibility: The carbon-rich piperidine backbone classifies this as a high-BTU organic substance, suitable for thermal destruction.[1]
Waste Segregation Strategy
The following segregation logic is non-negotiable to prevent cross-reactivity in waste drums.
Parameter
Requirement
Scientific Rationale
Primary Stream
Non-Halogenated Organic
The compound lacks halogens (Cl, Br, F), making it suitable for standard fuel blending incineration.[1]
pH Control
Neutral to Mildly Basic
CRITICAL: Do NOT mix with acidic waste (pH < 4).[1] Acid contact risks Boc-decomposition (gas evolution) and nitrile hydrolysis.[1]
Oxidizer Status
Segregate Strictly
Keep away from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic runaway reactions.
RCRA Code
D001 (Ignitable)
If disposed of in flammable solvents (e.g., Acetone, EtOAc).[1] If solid, classify as "Hazardous Waste - Toxic/Irritant."[1]
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system.[1] If a step cannot be completed safely (e.g., pH check fails), the operator must halt and reassess.
Scenario A: Solid Waste (Pure Compound)
PPE Verification: Don nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1] Ensure fume hood velocity is >100 fpm.
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1] Avoid metal containers if moisture is present to prevent corrosion.[1]
Labeling: Affix a hazardous waste tag immediately.
Transfer: Transfer solid using a chemically inert spatula. Wipe the spatula with a solvent-dampened tissue and add the tissue to the solid waste container.
Sealing: Cap tightly. Do not leave the container open in the hood.
Context: Often found dissolved in Dichloromethane (DCM), Ethyl Acetate, or Methanol during synthesis.
Solvent Identification: Determine if the carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated.
pH Test (The "Gatekeeper" Step):
Dip a pH strip into the waste solution.
If Acidic (pH < 4): Slowly neutralize with saturated Sodium Bicarbonate (NaHCO
) until pH 6-8.[1] Watch for bubbling (CO release from Boc cleavage).[1]
If Neutral/Basic: Proceed.
Consolidation: Pour into the appropriate satellite accumulation container (Halogenated or Non-Halogenated).
Documentation: Log the volume and concentration on the waste manifest. Explicitly note "Contains Organic Nitriles" to alert downstream treatment facilities.
Visual Workflow: Waste Stream Decision Tree
The following diagram illustrates the logic flow for segregating this specific compound to avoid incompatible mixtures.
Caption: Decision logic for segregating tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate waste to prevent acid-nitrile incompatibility.
Emergency Contingencies
Spill Management:
Evacuate: If a large quantity (>100g) is spilled as a fine powder, evacuate the immediate area to let dust settle.
Isolate: Ensure no acid sources are near the spill.
Cleanup:
Cover with an inert absorbent (Vermiculite or Sand).[1]
This procedure aligns with the following regulatory standards. Final disposal must be conducted by a licensed TSDF (Treatment, Storage, and Disposal Facility), typically via incineration with secondary combustion and scrubber systems to handle nitrogen oxides (NOx) and potential cyanides.[1]
EPA RCRA (40 CFR 261): Classified generally under D001 (Ignitable) if in solvent, or as a characteristic toxic waste if leachable.[1]
OSHA (29 CFR 1910.1450): Laboratory Standard for hazardous chemical handling.[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] [Link]
U.S. Environmental Protection Agency.[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link][1]
PubChem.[1] Compound Summary: Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate.[1] National Library of Medicine. [Link]
Personal Protective Equipment (PPE) & Handling Guide: Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
[1] Executive Summary & Risk Context Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a functionalized piperidine intermediate commonly used in the synthesis of JAK inhibitors and other heterocyclic pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Risk Context
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a functionalized piperidine intermediate commonly used in the synthesis of JAK inhibitors and other heterocyclic pharmaceuticals.[1]
While often classified under GHS as an Irritant (Warning) rather than Toxic (Danger) , this compound presents a dual-hazard profile that requires specific handling protocols beyond standard laboratory practice:
The Nitrile Moiety (-CN): While stable, organic nitriles possess the potential for metabolic release of cyanide ions if ingested or absorbed in significant quantities, and can act as transdermal permeation enhancers.
The Boc-Piperidine Scaffold: Known to act as a respiratory sensitizer and skin irritant.[1]
Core Directive: Treat this substance as a Potent Compound (Band 2/3) . Do not rely solely on the physical state (solid) for safety; the primary risk vector is the generation of electrostatic dust during weighing and the permeation of solutions during synthesis.
Hazard Analysis & PPE Causality
Why we choose specific equipment for this chemistry.
Hazard Vector
Mechanism of Action
PPE/Engineering Countermeasure
Inhalation (Dust)
Fine organic powders are easily aerosolized by static electricity.[1] The Boc-piperidine motif is a mucous membrane irritant (H335).[1]
Engineering Control: Weighing must occur inside a chemical fume hood or powder containment enclosure.[1] PPE: N95 is insufficient for high-dust events; use P100 if outside containment.[1]
Dermal Absorption
The lipophilic nature of the Boc group facilitates skin adhesion.[1] If dissolved in organic solvents (DCM, DMF), the solution can bypass the skin barrier.
Glove Protocol: Standard 4-mil nitrile is acceptable for the solid, but double-gloving is mandatory for solutions to prevent solvent breakthrough carrying the solute.[1]
Chemical Reactivity
Acid Sensitivity: Contact with strong acids (e.g., TFA, HCl) removes the Boc group, evolving isobutylene gas and potentially pressurizing sealed vessels.
Eye Protection: Chemical Splash Goggles (indirect venting) are required during deprotection steps to prevent acid-spray injury.[1]
Comprehensive PPE Matrix
A. Respiratory Protection[1][2][3][4][5][6][7][8]
Primary Defense:Certified Chemical Fume Hood operating at face velocity 80–100 fpm.[1]
Secondary Defense (Spill/Maintenance): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]
Rationale: The OV cartridge protects against the carrier solvents (DCM/Ethyl Acetate) often present during spills, while P100 captures the active pharmaceutical ingredient (API) dust.
B. Dermal Protection (Hand)[1]
Task: Weighing Solid Powder
Glove Type: Disposable Nitrile (Minimum 4 mil / 0.1 mm).[1]
Validation: Perform an "air inflation test" on gloves before use to check for pinholes.[1]
Outer Layer: 5-8 mil Nitrile or Laminate (Chemical barrier).[1]
Change Frequency: Immediately upon splash contact.[1] The organic solvent will degrade the outer glove, increasing the permeation rate of the piperidine derivative.
C. Ocular Protection[1][2][3][5][9]
Standard Handling: Safety glasses with side shields (ANSI Z87.1).[1]
Deprotection/Acid Work:Unvented or Indirect-Vented Goggles .[1]
Critical Note: Face shields are supplementary to goggles, not replacements.
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer (The "Static" Risk)
Organic powders like Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate are prone to static charging, causing "fly-away" powder that contaminates the balance and user.[1]
Setup: Place the analytical balance inside the fume hood.
Static Control: Use an anti-static gun or ionizer bar on the weighing boat and spatula before touching the powder.[1]
Transfer: Do not use metal spatulas if the powder is clumping; use anti-static plastic or PTFE-coated tools to reduce scattering.[1]
Hygiene: Wipe the exterior of the reagent bottle with a damp Kimwipe before removing it from the hood to prevent tracking dust into the lab.[1]
Phase 2: Reaction Setup (The "Pressure" Risk)
Solvent Addition: Add solvent slowly.[1] The dissolution enthalpy is generally low, but verify exotherms.
Acid Deprotection (If applicable): If removing the Boc group:
Venting: Never seal the vessel completely.[1] Use a bubbler or a needle-vented septum to release isobutylene gas.[1]
Cooling: Perform the addition of acid (e.g., TFA) at 0°C to control gas evolution rates.
Phase 3: Emergency & Disposal
Spill Cleanup (Solid): Do not dry sweep.[1] Wet the powder with an inert solvent (like heptane) or water to suppress dust, then wipe up with absorbent pads.
Liquid Waste: Organic Halogenated (if DCM used) or Non-Halogenated.[1]
Note: Do not mix with oxidizer waste streams due to the nitrile functionality.[1]
Decision Logic for PPE Selection
Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the reagent.[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2] [Link][1]
Centers for Disease Control and Prevention (CDC). (1978).[1] Criteria for a Recommended Standard: Occupational Exposure to Nitriles. NIOSH Publication No. 78-212.[1] [Link][1]
Organic Syntheses. (2014). General Guidelines for Handling Hazardous Chemicals. [Link][1]